Molecular structure and characteristics of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Technical Whitepaper: Structural Dynamics and Synthetic Methodology of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol Abstract (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a high-value chiral building block utilized in th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Dynamics and Synthetic Methodology of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
Abstract
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a high-value chiral building block utilized in the synthesis of next-generation pharmaceuticals, particularly Androgen Receptor (AR) antagonists and Phosphodiesterase 10A (PDE10A) inhibitors. This guide provides a comprehensive technical profile of the molecule, detailing its structural characteristics, validated synthetic protocols via asymmetric transfer hydrogenation (ATH), and critical physicochemical properties. Emphasis is placed on the "phenyl-pyrazole" privileged scaffold and the stereochemical integrity required for biological efficacy.
Molecular Architecture & Stereochemistry
The molecule comprises a central phenyl ring substituted at the para positions with a 1H-pyrazole moiety and a chiral 1-hydroxyethyl group.
Conformational Dynamics: The bond connecting the phenyl and pyrazole rings (
) exhibits restricted rotation due to steric repulsion between the ortho-hydrogens of the phenyl ring and the 3,5-hydrogens of the pyrazole. This typically results in a twisted biaryl conformation (dihedral angle 20-30°), which disrupts planarity but enhances solubility and bioavailability compared to fully planar systems.
Chiral Center: The C1 carbon of the ethyl chain is the stereogenic center. The (R)-configuration is often the eutomer (active enantiomer) in target interactions, specifically where the hydroxyl group acts as a hydrogen bond donor/acceptor within a hydrophobic pocket.
Structural Visualization
Figure 1: Structural segmentation of the target molecule highlighting the pharmacophoric subunits.
Synthetic Pathways & Process Chemistry
The synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (
) followed by Asymmetric Transfer Hydrogenation (ATH).
Interpretation: The characteristic pyrazole protons (doublet, doublet, triplet pattern) and the para-substituted benzene system (two doublets) confirm the core structure.
Chiral HPLC Method
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times:
(S)-Enantiomer:
8-10 min.
(R)-Enantiomer:
12-14 min (Confirmation with standard required).
Therapeutic Relevance
This scaffold is a "privileged structure" in medicinal chemistry, appearing in various drug classes:
Androgen Receptor Antagonists: The phenyl-pyrazole motif mimics the steroidal core or acts as a rigid linker in non-steroidal antagonists (e.g., Darolutamide analogs).
Kinase Inhibitors: The pyrazole nitrogen often acts as a hinge binder in ATP-competitive inhibitors (e.g., BRAF or RET inhibitors).
PDE10A Inhibitors: Used in CNS drug discovery, where the polarity of the pyrazole improves blood-brain barrier (BBB) penetration compared to phenyl analogs.
References
El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, M369. Link
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
PubChem Compound Summary. 4-(1H-Pyrazol-1-yl)aniline (Precursor Data). Link
ResearchGate Protocol. Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (Analogous SNAr methodology). Link
Exploratory
Solubility profile of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(4-(1H-pyrazol-1-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a chiral alcohol containing a pyrazole moiety, representing a class of compounds with significant potential in medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound. It outlines the theoretical principles governing solubility, presents a detailed experimental protocol based on the isothermal shake-flask method, and offers insights into the expected solubility trends. This document is intended to serve as a practical resource for researchers, enabling them to generate robust and reliable solubility data.
Introduction: The Significance of Solubility in Drug Discovery and Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's fate. Poor solubility can lead to a cascade of issues, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of an otherwise promising drug candidate.
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, with its chiral center and heterocyclic pyrazole ring, is a versatile building block in the synthesis of complex biologically active molecules. The pyrazole scaffold is a common feature in many approved drugs due to its ability to engage in various biological interactions. The hydroxyl group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with solvents and, by extension, its solubility.
A comprehensive solubility profile in a range of organic solvents is indispensable for:
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to ensure high yield and purity.
Formulation Science: Developing suitable delivery systems, whether for oral, parenteral, or topical administration.
In Vitro and In Vivo Studies: Ensuring that the compound remains in solution at the desired concentrations for accurate and reproducible biological testing.
This guide provides the scientific foundation and a practical, step-by-step methodology for characterizing the solubility of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key molecular features of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol that dictate its solubility are:
A Polar Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).
A Pyrazole Ring: This aromatic heterocycle contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its polarity.
A Phenyl Group: This non-polar, aromatic hydrocarbon portion of the molecule will favor interactions with less polar or non-polar solvents through van der Waals forces.
Consequently, a nuanced solubility profile is expected. The solubility will likely be highest in polar solvents that can engage in hydrogen bonding and decrease as the solvent polarity decreases.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (solid, high purity)
A selection of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
Scintillation vials or glass flasks with screw caps
A temperature-controlled orbital shaker or incubator
A centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
An analytical balance
A high-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what is expected to dissolve should be used.
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
Securely cap the vials.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[3] A preliminary experiment can be conducted to determine the time to reach equilibrium.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
Centrifuge the vials to further pellet the undissolved solid.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[2]
Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
Analytical Quantification:
Prepare a series of standard solutions of known concentrations of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in the respective solvent.
Analyze the standard solutions and the diluted filtrate samples by a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4][5]
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
Determine the concentration of the diluted filtrate from the calibration curve and calculate the original concentration of the saturated solution, taking into account the dilution factor.
Data Presentation and Expected Solubility Profile
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Solubility of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Various Organic Solvents at 25 °C
Solvent
Solvent Type
Dielectric Constant (ε) at 20°C
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Polar Protic
32.7
Experimental Value
Calculated Value
Ethanol
Polar Protic
24.5
Experimental Value
Calculated Value
Isopropanol
Polar Protic
19.9
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
37.5
Experimental Value
Calculated Value
Acetone
Polar Aprotic
20.7
Experimental Value
Calculated Value
Ethyl Acetate
Moderately Polar
6.0
Experimental Value
Calculated Value
Toluene
Non-polar
2.4
Experimental Value
Calculated Value
Hexane
Non-polar
1.9
Experimental Value
Calculated Value
Interpretation of Expected Results
The solubility of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is expected to follow a trend that correlates with the polarity of the solvent.
Caption: Relationship between solvent polarity and expected solubility.
High Solubility in Polar Protic and Aprotic Solvents: Solvents like methanol, ethanol, acetonitrile, and acetone are expected to be good solvents.[6][7] The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The polar pyrazole ring will also contribute to favorable dipole-dipole interactions.
Moderate Solubility in Less Polar Solvents: Solvents like ethyl acetate, which have a moderate polarity, will likely exhibit intermediate dissolving power.
Low Solubility in Non-polar Solvents: In non-polar solvents such as toluene and hexane, the primary intermolecular forces are weak van der Waals interactions.[6] The energy required to break the crystal lattice of the polar solute will not be sufficiently compensated by the weak solute-solvent interactions, leading to low solubility.
Conclusion
References
BioAssay Systems. Shake Flask Method Summary. Available from: [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
Scribd. Experiment 1. Solubility of Organic Compounds | PDF. Available from: [Link]
Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available from: [Link]
ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Available from: [Link]
Chemistry LibreTexts. 4.4 Solubility. Available from: [Link]
NIH. Polarisation effects on the solvation properties of alcohols - PMC. Available from: [Link]
NIH. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC. Available from: [Link]
YouTube. Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. Available from: [Link]
Chemistry Online @ UTSC. Solubility. Available from: [Link]
ResearchGate. Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. Available from: [Link]
Int J Pharm Chem Anal. Solubility: An overview. Available from: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Pyrazole-Substituted Chiral Alcohols
Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of pyrazole-substituted chiral alcohols, a class of compounds of significant interest to researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of pyrazole-substituted chiral alcohols, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of their stability, outlines robust experimental methodologies for its determination, and presents a synthesis of computational and experimental data. By elucidating the interplay of conformational effects, intramolecular interactions, and substituent effects, this document serves as an essential resource for the rational design and development of novel therapeutics and functional materials.
Introduction: The Significance of Pyrazole-Substituted Chiral Alcohols
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The incorporation of a chiral alcohol moiety into the pyrazole scaffold introduces a three-dimensional complexity that is crucial for specific molecular recognition in biological systems. The thermodynamic stability of these molecules is a critical parameter that dictates their shelf-life, bioavailability, and ultimately, their efficacy and safety as therapeutic agents.[3][4] Understanding the factors that govern their stability is paramount for the successful transition of these promising compounds from the laboratory to clinical applications.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule is quantified by its Gibbs free energy of formation (ΔG°f), which is a function of its enthalpy (ΔH°f) and entropy (ΔS°f). A more negative ΔG°f indicates greater stability. For pyrazole-substituted chiral alcohols, several key factors contribute to their overall thermodynamic profile.
Conformational Analysis and Stereoisomerism
The presence of a chiral center and rotatable bonds in pyrazole-substituted chiral alcohols gives rise to a complex conformational landscape. Different conformers and stereoisomers will possess distinct energy levels, with the most stable conformation being the most populated at equilibrium. The relative stability of these conformers is influenced by:
Steric Hindrance: Repulsive interactions between bulky substituents can destabilize certain conformations.
Torsional Strain: Strain arising from the eclipsing of bonds around a single bond.
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl proton of the alcohol and a nitrogen atom of the pyrazole ring can significantly stabilize a particular conformation. This is a crucial interaction to consider in this class of molecules.[5]
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying the most stable conformers.[1][6]
The Role of the Pyrazole Moiety
The pyrazole ring itself contributes to the overall stability of the molecule. Its aromatic nature provides a degree of inherent stability.[7] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, influencing intermolecular interactions in the solid state and in solution.[8] The substitution pattern on the pyrazole ring can also modulate its electronic properties and, consequently, the stability of the entire molecule.[9]
Substituent Effects
The nature and position of substituents on both the pyrazole ring and the chiral alcohol side chain can have a profound impact on thermodynamic stability. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting bond strengths and intermolecular forces.[10]
Experimental Determination of Thermodynamic Stability
A multi-pronged experimental approach is essential for a comprehensive understanding of the thermodynamic stability of pyrazole-substituted chiral alcohols.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermal properties of a material.[4][11] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermodynamic parameters such as melting point, enthalpy of fusion, and glass transition temperature.
Sample Preparation: Accurately weigh 1-5 mg of the pyrazole-substituted chiral alcohol into an aluminum DSC pan.[12][13]
Encapsulation: Seal the pan hermetically to prevent any loss of volatile material.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.[4]
Hold the sample at the high temperature for a few minutes to ensure complete melting.
Cool the sample back to the starting temperature at the same rate.
A second heating scan is often performed to observe any changes in the material's properties after the initial melt.
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting peak, which corresponds to the enthalpy of fusion (ΔHfus).
Isothermal Titration Calorimetry (ITC)
While not a direct measure of the stability of the isolated molecule, ITC is invaluable for understanding the thermodynamics of binding interactions, which is critical in a drug development context. It can be used to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between a pyrazole-substituted chiral alcohol and its biological target.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[8][14] This information is crucial for:
Confirming the absolute stereochemistry.
Identifying the most stable conformation in the crystalline state.
Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the overall stability of the crystal lattice.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[15] Variable temperature NMR studies can provide insights into the energetics of conformational exchange.
Computational Approaches to Thermodynamic Stability
In the absence of extensive experimental data for a specific pyrazole-substituted chiral alcohol, computational chemistry provides a robust framework for predicting thermodynamic properties.
Density Functional Theory (DFT)
DFT calculations are widely used to predict the geometric and electronic structures of molecules.[1][6] By performing geometry optimizations and frequency calculations, one can obtain:
Relative energies of different conformers.
Enthalpies and Gibbs free energies of formation.
Vibrational frequencies, which can be compared with experimental IR and Raman spectra.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis can be used to characterize the nature and strength of intramolecular interactions, such as hydrogen bonds, that contribute to the stability of a particular conformation.[16]
Data Summary and Interpretation
While a comprehensive experimental database for the thermodynamic stability of a wide range of pyrazole-substituted chiral alcohols is still emerging, computational studies provide valuable predictive data.
Table 1: Calculated Thermodynamic Properties of Representative Pyrazole-Substituted Alcohols
The data from computational studies consistently show that the substitution pattern on the pyrazole ring significantly influences the enthalpy of formation.[17] For instance, N-substitution generally alters the thermodynamic stability.
Conclusion and Future Directions
The thermodynamic stability of pyrazole-substituted chiral alcohols is a multifaceted property governed by a delicate balance of conformational, electronic, and intermolecular effects. While computational methods offer powerful predictive capabilities, there is a clear need for more extensive experimental studies to build a comprehensive thermodynamic database for this important class of molecules. Future work should focus on the systematic synthesis of a diverse library of these compounds and their thorough characterization using the experimental techniques outlined in this guide. Such efforts will undoubtedly accelerate the rational design of new and improved pharmaceuticals and functional materials based on the versatile pyrazole scaffold.
References
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules. [Link]
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. [Link]
Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles. (2004). The Journal of Physical Chemistry A. [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2014). Bulgarian Chemical Communications. [Link]
Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]
Synthesis and DFT calculation of novel pyrazole derivatives. (2020). Journal of Physics: Conference Series. [Link]
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). The First Scientific Conference the Collage of Sciences. [Link]
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Magnetic Resonance in Chemistry. [Link]
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2023). New Journal of Chemistry. [Link]
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). Acta Crystallographica Section C: Structural Chemistry. [Link]
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. (2024). Engineered Science. [Link]
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (1969). Analytical Chemistry. [Link]
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters. [Link]
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect. [Link]
Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][17]-sigmatropic rearrangement with stereoretention. (2017). Chemistry – A European Journal. [Link]
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2016). Journal of Visualized Experiments. [Link]
Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2024). Chemistry & Biodiversity. [Link]
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). Crystals. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Rasayan Journal of Chemistry. [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]
Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. (2023). Crystals. [Link]
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CAS number and identifiers for (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
This guide details the chemical identity, synthesis, and characterization of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a chiral intermediate critical in the development of pharmaceutical agents, particularly kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and characterization of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a chiral intermediate critical in the development of pharmaceutical agents, particularly kinase inhibitors.
Executive Summary
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-(1H-pyrazol-1-yl)phenyl pharmacophore. This structural motif is frequently employed in medicinal chemistry to modulate potency and selectivity in kinase inhibitors (e.g., JAK, BTK) and other enzyme targets. Due to the specific stereochemical requirements of protein binding pockets, the enantiopure (R)-isomer is often the preferred bioactive form over the racemate.
This guide provides the definitive identifiers for the target and its primary precursor, outlines the asymmetric synthesis via transfer hydrogenation, and establishes protocols for chiral purity analysis.
Chemical Identifiers & Properties
The target compound is the (R)-enantiomer of the alcohol derived from the ketone precursor 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone .
Target Compound: (R)-Alcohol
Property
Detail
Chemical Name
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol
SMILES (Isomeric)
Cc1ccc(n2cccn2)cc1
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
Stereochemistry
(R)-Enantiomer
Key Moiety
1-Phenyl-1H-pyrazole
Primary Precursor: Ketone
The synthesis of the chiral alcohol almost invariably proceeds from this achiral ketone.
Property
Detail
Chemical Name
1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one
CAS Number
25699-98-3
SMILES
CC(=O)c1ccc(n2cccn2)cc1
InChI Key
SGXKUEXZFMNYRE-UHFFFAOYSA-N
Appearance
White to off-white solid
Synthetic Pathways & Production[2]
The generation of the (R)-enantiomer requires asymmetric induction. Two primary industrial-scalable routes are recommended: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .
Route A: Asymmetric Transfer Hydrogenation (ATH)
This chemical catalytic method uses a ruthenium complex with a chiral diamine ligand to induce stereoselectivity.
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the Si-face of the ketone, yielding the (R)-alcohol (depending on Cahn-Ingold-Prelog priority, confirmation via optical rotation is mandatory).
Detection: UV at 254 nm (λ max for phenyl-pyrazole).
Temperature: 25°C.
Expected Retention: The (R)- and (S)- enantiomers will have distinct retention times (typically separated by >2 minutes).
Note: Inject the racemate first to establish the separation factor (
).
Absolute Configuration
Optical Rotation:
should be measured in Methanol or Ethanol.
Reference: Compare the sign of rotation with literature values for structurally similar 1-phenylethanols. Typically, (R)-1-phenylethanol derivatives are (+) in ethanol, but the pyrazole substituent may alter the magnitude.
VCD (Vibrational Circular Dichroism): If literature values are unavailable, VCD or X-ray crystallography (if solid) is the gold standard for absolute assignment.
Pharmaceutical Relevance
The 4-(1H-pyrazol-1-yl)phenyl moiety is a privileged scaffold in drug discovery, often serving as a hinge-binder in kinase inhibitors.
Kinase Selectivity: The pyrazole nitrogen (N2) can accept a hydrogen bond from the kinase hinge region.
Chirality: The methyl group of the ethanol chain directs the phenyl ring into a specific hydrophobic pocket (e.g., the selectivity pocket in JAK or p38 MAP kinases).
Metabolic Stability: The pyrazole ring is relatively metabolically stable compared to other 5-membered heterocycles, making this intermediate highly valuable for optimizing pharmacokinetic profiles.
References
PubChem. "1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (Compound)." National Library of Medicine. Available at: [Link] (Searched via structure/CAS).
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265.
Navigating the Unseen: A Technical Guide to the Safe Handling of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the discovery pipeline is a routine yet critical event. Among these, (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)et...
Author: BenchChem Technical Support Team. Date: February 2026
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the discovery pipeline is a routine yet critical event. Among these, (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol stands as a compound of significant interest. However, its novelty means that a comprehensive, officially registered Safety Data Sheet (SDS) is not yet publicly available. This guide is constructed to fill that knowledge gap, providing a robust framework for its safe handling based on expert analysis of structurally analogous compounds.
As a Senior Application Scientist, my experience dictates that in the absence of direct data, a conservative and scientifically-grounded approach is paramount. By examining the known hazards of similar molecules containing the core pyrazole and phenyl-ethanol moieties, we can extrapolate a highly probable hazard profile and establish rigorous handling protocols. This document is designed to be a living guide, to be updated as new information emerges, but in its current form, it represents the best practices for ensuring laboratory safety.
Deconstructing the Hazard Profile: An Analog-Based Assessment
The hazard profile for (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is inferred from a careful review of Safety Data Sheets for structurally related compounds. Molecules such as 1-phenylpyrazole, [4-(1H-Pyrazol-1-yl)phenyl]methanol, and various substituted pyrazole derivatives consistently highlight a specific set of risks.
Based on this analog data, (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is anticipated to be classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]
Table 1: Inferred GHS Classification and Hazard Statements
The consistent appearance of these warnings across multiple related structures provides a high degree of confidence in this initial assessment. The "Exclamation Mark" pictogram is the primary visual warning researchers should expect to associate with this compound.[7][11]
The Causality Behind the Hazards: A Mechanistic Perspective
Understanding why a compound is hazardous is as crucial as knowing what the hazards are. The pyrazole ring system, a common motif in pharmacologically active compounds, is also known to interact with biological systems in ways that can lead to irritation and toxicity.
Skin and Eye Irritation: The nitrogen-containing heterocyclic pyrazole ring and the phenyl group can interact with proteins and lipids in the skin and eyes, disrupting cellular membranes and triggering an inflammatory response. This is a common characteristic of many aromatic and heterocyclic compounds.[4][9]
Respiratory Irritation: If inhaled as a dust or aerosol, the fine particles can cause mechanical and chemical irritation to the mucosal surfaces of the respiratory tract.[4][9]
Oral Toxicity: If ingested, the compound is likely absorbed through the gastrointestinal tract.[12] Its metabolic breakdown could lead to the formation of reactive intermediates that can interfere with normal cellular function, leading to systemic toxicity.[5][6]
The following diagram illustrates the logical flow from the chemical's properties to the necessary safety precautions.
Caption: Logical relationship between chemical properties, inferred hazards, and safety protocols.
Field-Proven Protocols for Safe Handling
The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure at every step.
Personal Protective Equipment (PPE)
A fundamental principle of laboratory safety is that PPE is the last line of defense. However, its correct and consistent use is non-negotiable.
Eye Protection: Chemical safety goggles are mandatory at all times when handling the compound.[13][14]
Hand Protection: Nitrile gloves should be worn. Given that no specific permeation data is available, it is prudent practice to double-glove if handling larger quantities or for prolonged periods. Gloves should be inspected for tears before use and changed immediately if contamination is suspected.[15][16]
Body Protection: A lab coat must be worn and fully fastened.[13][17]
Engineering Controls and Work Practices
The primary goal is to prevent the compound from coming into contact with the researcher.
Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[16][18]
Avoiding Contamination: Use dedicated spatulas and weighing papers. After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as chemical waste.[13][16] Never eat, drink, or smoke in the laboratory.[17]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13][15]
The workflow for safely handling this compound is outlined in the diagram below.
The Lynchpin of Kinase Inhibition: A Technical Guide to the Role of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol as a Pharmaceutical Intermediate
Executive Summary In the intricate landscape of modern drug development, the strategic selection of chiral intermediates is paramount to achieving therapeutic specificity and efficacy. This guide provides an in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the intricate landscape of modern drug development, the strategic selection of chiral intermediates is paramount to achieving therapeutic specificity and efficacy. This guide provides an in-depth technical analysis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, a critical chiral alcohol that serves as a cornerstone intermediate in the synthesis of targeted kinase inhibitors. We will dissect its molecular architecture, explore robust synthetic and analytical methodologies, and elucidate its pivotal role in the construction of the FDA-approved Janus Kinase 2 (JAK2) inhibitor, Fedratinib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics, offering expert insights into the causality behind synthetic strategies and the imperative of stereochemical control.
Introduction: The Strategic Importance of a Chiral Pyrazole Alcohol
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a secondary alcohol distinguished by two key structural features: a pyrazole ring and a stereochemically defined chiral center. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2][3] The chiral (R)-ethan-1-ol moiety introduces a precise three-dimensional geometry, which is fundamental for the specific molecular recognition and high-affinity binding of the final active pharmaceutical ingredient (API) to its biological target.
The primary significance of this intermediate lies in its role as a key building block for Fedratinib (formerly TG101348), an oral, selective inhibitor of JAK2.[][5][6] Dysregulated JAK2 signaling is a central driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis.[7][8] Fedratinib functions by competitively binding to the ATP-binding site of JAK2, thereby blocking downstream signaling and reducing the abnormal proliferation of myeloid cells.[5][6] The specific (R)-configuration of the ethan-1-ol intermediate is translated directly into the final Fedratinib molecule, where it is essential for orienting other functional groups correctly within the kinase domain.
The synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol necessitates a strategy that can establish the chiral center with high enantiomeric excess (ee). The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone.
Synthesis of the Prochiral Ketone Precursor
The synthesis begins with the construction of the pyrazole-substituted acetophenone. This is typically achieved via a nucleophilic substitution reaction between 4-fluoroacetophenone and pyrazole under basic conditions. The fluorine atom serves as a good leaving group, facilitating the formation of the C-N bond.
Figure 1: Synthesis of the prochiral ketone precursor.
Asymmetric Reduction to the (R)-Alcohol
The critical step is the enantioselective reduction of the ketone. This is most effectively accomplished using catalytic asymmetric reduction methods, such as transfer hydrogenation or catalytic hydrogenation with a chiral catalyst.
Protocol: Catalytic Asymmetric Transfer Hydrogenation
Reactor Setup: A clean, dry, and inert reactor is charged with the prochiral ketone, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone.
Solvent & Reagents: A suitable solvent, such as isopropanol (which also serves as the hydrogen source), is added.
Catalyst Introduction: A chiral ruthenium or rhodium catalyst complexed with a chiral ligand (e.g., a derivative of Ts-DPEN) is introduced. The choice of ligand is crucial as it dictates the stereochemical outcome (R vs. S).
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 40-60 °C) and stirred until the reaction is complete, as monitored by HPLC.
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically through crystallization or column chromatography, to yield the final (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol with high chemical and enantiomeric purity.
Causality: The chiral catalyst creates a transient, diastereomeric intermediate with the ketone. The steric and electronic properties of the chiral ligand favor hydrogen transfer to one specific face of the carbonyl group, leading to the preferential formation of the (R)-alcohol.[9]
Figure 2: Workflow for asymmetric synthesis and quality control.
Role as a Key Intermediate in the Synthesis of Fedratinib
The (R)-alcohol is a linchpin intermediate that introduces the necessary chirality for Fedratinib's biological activity. The subsequent steps in the synthesis utilize the hydroxyl group as a handle for further transformations. A plausible and common synthetic route involves the conversion of the alcohol to a suitable leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution.
However, a more direct and convergent strategy involves a Mitsunobu reaction. The (R)-alcohol is coupled directly with the N-H of a pyrazole-substituted pyrrolopyrimidine core, inverting the stereocenter to the required (S)-configuration in the final Fedratinib molecule. Note: The stereochemistry of the intermediate is (R), but the final drug may be designated (S) based on Cahn-Ingold-Prelog priority rules, which can change as the molecule is elaborated.
The pyrazole ring of the intermediate ultimately serves as a critical hinge-binding motif in Fedratinib, interacting with the backbone of the JAK2 protein.[1] The phenyl ring acts as a scaffold, and the chiral center precisely positions the rest of the molecule within the active site to achieve potent and selective inhibition.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of the intermediate is non-negotiable for its use in GMP synthesis.
4.1. Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of the pyrazole, phenyl, and ethan-1-ol moieties.
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
4.2. Purity Assessment
High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method is used to determine chemical purity by separating the main compound from any process-related impurities or starting materials.
4.3. Enantiomeric Purity Determination
This is the most critical quality control test for this intermediate.
Chiral HPLC: The enantiomeric excess (ee) is determined using a specialized chiral stationary phase (CSP), often polysaccharide-based (e.g., cellulose or amylose derivatives).[10][11] The two enantiomers, (R) and (S), interact differently with the chiral environment of the column, resulting in different retention times and allowing for their separation and quantification.
Protocol: Chiral HPLC Analysis
Column: A suitable chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is selected.
Mobile Phase: A normal-phase eluent, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is used.[12]
Sample Preparation: A dilute solution of the intermediate is prepared in the mobile phase.
Analysis: The sample is injected into the HPLC system. The retention times for the (R) and (S) enantiomers are determined.
Quantification: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (% ee), which should typically be >99.5% for pharmaceutical use.
Case Study: Integration into the Fedratinib Kinase Inhibition Mechanism
Fedratinib targets the JAK-STAT signaling pathway, which is often constitutively active in myelofibrosis patients due to mutations like JAK2V617F.[8] This pathway is crucial for the proliferation and differentiation of hematopoietic cells.
Figure 3: Fedratinib inhibition of the JAK-STAT pathway.
The (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol intermediate provides the chiral scaffold that ensures Fedratinib can effectively occupy the ATP-binding cleft of JAK2. This blocks the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of STAT proteins.[5] By halting this signaling cascade, Fedratinib prevents the transcription of genes responsible for uncontrolled cell growth, thereby reducing spleen size and alleviating the debilitating symptoms of myelofibrosis.[6][7]
Conclusion and Future Outlook
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is more than a simple precursor; it is an enabling component whose stereochemical integrity is indispensable for the therapeutic action of Fedratinib. The methodologies for its synthesis and analysis, particularly asymmetric reduction and chiral HPLC, represent mature and robust technologies that are central to modern pharmaceutical manufacturing. As the pipeline of kinase inhibitors continues to expand, the demand for such precisely engineered chiral intermediates will only grow. Future innovations may focus on developing more efficient and greener catalytic systems for its synthesis, further reducing costs and environmental impact while maintaining the stringent quality standards required for producing life-saving medicines.
References
Fedratinib - Wikipedia. []
What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. (2024, July 17). [5]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). [1][2]
fedratinibhydrochloride - Liv Hospital. (2026, February 24). [6]
Fedratinib Hydrochloride - Massive Bio. (2025, December 25). [7]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [3]
CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. (1999, October 22). [9]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. [10][11]
Fedratinib in 2025 and beyond: indications and future applications - PMC.
Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral secondary alcohol and a pyrazole-substituted phenyl ring, makes it a valuable building block for the synthesis of various biologically active molecules. The stereochemistry of the hydroxyl group is often crucial for pharmacological activity, necessitating precise control during synthesis to obtain the desired (R)-enantiomer in high optical purity.
This guide provides detailed protocols for the asymmetric synthesis of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol, focusing on robust and scalable catalytic methods. We will explore the synthesis of the precursor ketone, followed by in-depth protocols for its enantioselective reduction via Corey-Bakshi-Shibata (CBS) reduction and Noyori Asymmetric Hydrogenation. Additionally, an alternative approach through chiral resolution will be discussed.
Synthesis of the Precursor Ketone: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone
A common and effective method for the synthesis of the starting ketone is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide with an amine (in this case, pyrazole) to form a new carbon-nitrogen bond.
Protocol: Buchwald-Hartwig C-N Coupling
This protocol describes the synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone from 4-bromoacetophenone and pyrazole.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1 equiv.), pyrazole (1.2 equiv.), and caesium carbonate (2 equiv.).
Add palladium(II) acetate (0.02 equiv.) and BINAP (0.03 equiv.) to the flask.
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the 4-bromoacetophenone.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone as a solid.
Asymmetric Reduction Protocols for (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
The enantioselective reduction of the prochiral ketone, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone, is the key step in establishing the desired stereocenter. We present two highly reliable catalytic methods.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[2][3] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane reducing agent. The stereochemical outcome is highly predictable based on the chirality of the catalyst.[4] To obtain the (R)-alcohol, the (R)-CBS catalyst is used.
Materials:
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Nitrogen or Argon gas supply
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equiv., 1 M solution in toluene).
Dilute the catalyst with anhydrous THF.
Cool the flask to 0 °C in an ice bath.
Slowly add borane-dimethyl sulfide complex (0.6 - 1.0 equiv.) dropwise to the stirred catalyst solution. Stir for 10-15 minutes at 0 °C to allow for complex formation.
In a separate flask, dissolve 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1 equiv.) in anhydrous THF.
Cool the reaction flask containing the catalyst-borane complex to -20 to -30 °C.
Slowly add the solution of the ketone to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature is maintained.
Stir the reaction at this temperature for several hours, monitoring the progress by TLC.
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.
Allow the mixture to warm to room temperature.
Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Diagram of the CBS Reduction Catalytic Cycle
Caption: Catalytic cycle for the CBS reduction of a ketone.
Method 2: Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones.[5] It typically utilizes a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral diamine.[6] The reduction can be performed using hydrogen gas (hydrogenation) or through transfer hydrogenation with a hydrogen donor like isopropanol or formic acid.[7] For the synthesis of the (R)-alcohol, a catalyst prepared with (R,R)-diamine and (R)-BINAP is generally used.
This protocol describes a transfer hydrogenation using a Ru-TsDPEN catalyst and formic acid/triethylamine as the hydrogen source.
Materials:
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone
[RuCl₂( (R)-BINAP )]₂ · NEt₃ or a similar Ru(II) precatalyst
Anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF)
Nitrogen or Argon gas supply
Procedure:
In a reaction vessel, dissolve the ruthenium precatalyst (e.g., [RuCl₂( (R)-BINAP )]₂, 0.005-0.01 equiv. Ru) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01-0.02 equiv.) in the chosen anhydrous solvent under an inert atmosphere.
Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.
Add 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1 equiv.) to the catalyst solution.
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
Add the formic acid/triethylamine mixture (2-5 equiv.) to the reaction vessel.
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and then brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Diagram of the Noyori Asymmetric Hydrogenation Catalytic Cycle
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Alternative Method: Chiral Resolution
Chiral resolution is a classical method for separating a racemic mixture of a chiral compound into its individual enantiomers.[8] This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
General Protocol: Diastereomeric Salt Crystallization
Materials:
Racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (synthesized by standard reduction of the ketone, e.g., with NaBH₄)
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, or a chiral amine if the substrate has an acidic handle)
Suitable solvent for crystallization (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof)
Acidic and basic aqueous solutions for workup (e.g., 1 M HCl and 1 M NaOH)
Procedure:
Dissolve the racemic alcohol in a suitable solvent.
Add a solution of the chiral resolving agent (0.5 - 1.0 equiv.) in the same or a miscible solvent.
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath or refrigerator may be necessary.
Collect the crystals by filtration and wash them with a small amount of cold solvent.
The enantiomeric purity of the crystallized diastereomer can be checked by converting a small sample back to the alcohol and analyzing by chiral HPLC.
To recover the chiral alcohol, dissolve the diastereomeric salt in a suitable solvent and treat it with an acidic or basic aqueous solution to break the salt.
Extract the liberated chiral alcohol into an organic solvent.
Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched alcohol.
The mother liquor, containing the other diastereomer, can be treated similarly to recover the other enantiomer of the alcohol.
Data Summary and Comparison
Method
Catalyst/Reagent
Reducing Agent
Typical Yield (%)
Typical e.e. (%)
Key Advantages
Key Considerations
CBS Reduction
(R)-2-Methyl-CBS-oxazaborolidine
Borane-DMS or Borane-THF
85-95
>95
High enantioselectivity, predictable stereochemistry.[2][4]
Requires stoichiometric borane, sensitive to moisture and air.
Noyori Hydrogenation
Ru(II)/(R)-BINAP/(R,R)-diamine
H₂ or HCOOH/NEt₃
>90
>98
High catalytic efficiency, broad substrate scope.[5][9]
Requires specialized catalyst and potentially high-pressure equipment for H₂ gas.
Chiral Resolution
Chiral Acid/Base
N/A (Separation)
<50 (per enantiomer)
>99 (after recrystallization)
Access to both enantiomers, high purity achievable.[8]
Theoretical max yield of 50%, can be labor-intensive.
Conclusion
The asymmetric synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol can be effectively achieved with high enantiopurity using modern catalytic methods. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer excellent stereocontrol and high yields, making them suitable for laboratory and potential scale-up applications. The choice between these methods may depend on the availability of specific catalysts, equipment, and the desired scale of the synthesis. Chiral resolution remains a viable, albeit less atom-economical, alternative for obtaining highly pure enantiomers. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of this important chiral building block.
References
Wikipedia. Enantioselective reduction of ketones. [Link]
Jeong, T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. [Link]
National Institutes of Health. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. [Link]
National Institutes of Health. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
Organic Chemistry Portal. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
Application Note: Asymmetric Catalytic Hydrogenation of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone
Executive Summary The enantioselective reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1) to its corresponding chiral alcohol (2) is a critical transformation in the synthesis of several tyrosine kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enantioselective reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1) to its corresponding chiral alcohol (2) is a critical transformation in the synthesis of several tyrosine kinase inhibitors and pharmaceutical intermediates. While standard acetophenones are routine substrates for asymmetric hydrogenation, the presence of the pyrazole moiety introduces specific challenges, notably potential catalyst poisoning via nitrogen coordination and solubility issues in non-polar solvents.
This Application Note details a robust, scalable protocol using Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) . We utilize the Noyori-Ikariya type catalyst (RuCl) in a Formic Acid/Triethylamine (FA/TEA) azeotropic system. This method is selected over high-pressure hydrogenation for its operational simplicity, safety profile, and irreversible hydrogen transfer, ensuring high conversion (>98%) and enantioselectivity (>96% ee).
Scientific Foundation & Mechanism
Catalyst Selection Strategy
For aromatic ketones containing basic heterocycles (like pyrazoles), traditional hydrogenation (H₂, Pd/C or Rh) often suffers from low selectivity or metal leaching.
We employ a Ru(II)-arene complex with a chiral diamine ligand .
Catalyst: RuCl
Role of Ligand: The (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) acts as a chiral scaffold. The NH proton of the diamine is crucial for the "metal-ligand bifunctional catalysis," facilitating proton transfer to the ketone oxygen while the ruthenium delivers the hydride to the carbonyl carbon.
Role of Pyrazole: The pyrazole nitrogen at the 4-position of the phenyl ring is sufficiently distal to avoid steric clash but electron-rich enough to potentially coordinate to coordinatively unsaturated metal centers. The use of Formic Acid/TEA buffers the system, keeping the pyrazole largely uncoordinated or protonated, protecting the catalyst.
Reaction Mechanism (Outer-Sphere)
Unlike classical hydrogenation where the substrate binds to the metal, this ATH proceeds via an outer-sphere mechanism . The ketone does not coordinate directly to the Ru center. Instead, a six-membered transition state is formed involving the Ru-H, the ligand N-H, and the ketone C=O.
Figure 1: Simplified catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation.
Experimental Optimization Data
The following data summarizes the optimization phase used to define the final protocol. All reactions were monitored by HPLC (Chiralcel OD-H).
Equipment: Schlenk line or N₂-purged round bottom flask, magnetic stirrer, oil bath (optional, reaction is RT).
Preparation of FA/TEA Azeotrope
Caution: Exothermic reaction.
In a fume hood, cool 20 mL of Triethylamine (TEA) in an ice bath.
Slowly add 50 mL of Formic Acid (FA) dropwise with stirring.
Allow the mixture to warm to room temperature. This 5:2 molar ratio (FA:TEA) is the standard reducing azeotrope.
Reaction Procedure (Scale: 10 mmol)
Inerting: Flame-dry a 100 mL two-neck round bottom flask and cool under a stream of Nitrogen (N₂).
Substrate Loading: Charge the flask with 1.86 g (10 mmol) of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone.
Solvent: Add 20 mL of anhydrous DCM . Stir until the solid is fully dissolved.
Catalyst Addition: Add 12.7 mg (0.02 mmol, 0.2 mol% / S/C 500) of RuCl. The solution typically turns deep red/orange.
Initiation: Add 5 mL of the FA/TEA azeotrope via syringe.
Reaction: Stir vigorously at 25°C ± 2°C for 12–16 hours.
Note: The reaction produces CO₂ gas. Ensure the flask is vented through a bubbler or a needle to prevent pressure buildup.
Monitoring: Check conversion by TLC (Hexane:EtOAc 1:1) or HPLC.[6] The ketone spot should disappear.
Work-up & Purification
Quench: Slowly add 20 mL of saturated NaHCO₃ solution to neutralize excess formic acid (Caution: Foaming/CO₂ evolution).
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 15 mL).
Washing: Wash combined organics with Brine (20 mL) and water (20 mL) to remove residual TEA salts.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient 80:20 to 60:40).
Analytical Validation
HPLC Method:
Column: Chiralcel OD-H (250 x 4.6 mm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times (approx): (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Confirm with racemic standard).
Target Specs: Yield >90%, ee >96%.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the chiral alcohol.
Troubleshooting & Expert Tips
Low Conversion:
Cause: Catalyst poisoning by O₂.
Fix: Ensure rigorous degassing of DCM and FA/TEA mixture. Use a fresh catalyst batch.
Cause: Pyrazole coordination.
Fix: Increase catalyst loading to 0.5 mol%. Ensure FA/TEA ratio is strictly 5:2 (excess base can promote poisoning).
Low Enantioselectivity (<90% ee):
Cause: Temperature too high.
Fix: Run the reaction at 0°C (Reaction time will increase to ~24-36h).
Cause: Racemization during workup.
Fix: Avoid strong acids or bases during workup; keep pH near neutral.
Safety Note:
The reaction generates Carbon Monoxide (CO) in trace amounts alongside CO₂ due to formic acid decomposition. Perform strictly in a fume hood.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[4] Tetrahedron: Asymmetry, 20(20), 2329-2347. Link
Tao, Y., & Zhang, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones. Arkivoc, 2011(11), 1-21.[2] (Substrate synthesis context). Link
Application Note: High-Efficiency Enantioselective Reduction of Pyrazole Phenyl Ketones
This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the enantioselective reduction of pyrazole phenyl ketones , a critical transformation in the synthesis of NM...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the enantioselective reduction of pyrazole phenyl ketones , a critical transformation in the synthesis of NMDA receptor antagonists (e.g., Lanicemine), kinase inhibitors, and other bioactive scaffolds.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Chiral alcohols bearing a pyrazole moiety are privileged pharmacophores. The reduction of pyrazole phenyl ketones (specifically 1-aryl-2-(pyrazolyl)ethanones and pyrazolyl-phenyl-methanones) presents unique stereochemical challenges due to the basic nitrogen atoms on the pyrazole ring, which can coordinate to metal catalysts, often poisoning them or eroding enantioselectivity.
This guide details three validated protocols to achieve
ee:
Biocatalytic Reduction (KREDs): The "Green" standard for high selectivity and mild conditions.
Asymmetric Transfer Hydrogenation (ATH): The robust chemical method using Ru(II) catalysts.
Corey-Bakshi-Shibata (CBS) Reduction: A reliable stoichiometric alternative for early-phase discovery.
Target Substrate Classes
This guide primarily addresses two structural motifs:
Type B (Benzoylpyrazoles): e.g., phenyl(1H-pyrazol-3-yl)methanone.
Method 1: Biocatalytic Reduction (Ketoreductases)
Status: Preferred for Scale-up & Purity
Mechanism: NADPH-dependent hydride transfer in the enzyme active site.
Biocatalysis is currently the most efficient route for this class of molecules. Ketoreductases (KREDs) tolerate the basic pyrazole nitrogen and operate under aqueous conditions, avoiding the need for protecting groups.
Protocol: Screening & Scale-Up
Objective: Reduce 1-phenyl-2-(1H-pyrazol-1-yl)ethanone to (S)-1-phenyl-2-(1H-pyrazol-1-yl)ethanol.
Materials
Substrate: 1-phenyl-2-(1H-pyrazol-1-yl)ethanone (50 mg for screen, 10 g for scale-up).
Enzyme Kit: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (if KRED is IPA-dependent).
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Workflow Diagram (Biocatalytic Process)
Figure 1: Workflow for identifying and scaling up a biocatalytic reduction.
Step-by-Step Procedure (10 g Scale)
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (5 g) in the buffer. Add Glucose Dehydrogenase (GDH, 50 mg) if the KRED requires it.
Enzyme Addition: Add the optimized KRED enzyme (100–200 mg) to the buffer. Stir gently to dissolve; do not vortex (avoids denaturation).
Substrate Addition: Dissolve the pyrazole ketone (10 g) in DMSO or Isopropanol (10 mL) to aid solubility, then add dropwise to the enzyme mixture.
Note: Many KREDs tolerate up to 20% organic cosolvent.
Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH if gluconic acid is produced.
Monitoring: Check conversion by HPLC (C18 column, H2O/MeCN gradient).
Workup: Once conversion >99%, extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.
Purification: Recrystallize from n-heptane/IPA to upgrade ee if necessary.
Expected Results: Yield >90%, ee >99%.
Method 2: Asymmetric Transfer Hydrogenation (ATH)[8][11]
Status: Best Chemical Method
Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya mechanism).
For labs without access to enzyme libraries, Ru(II)-ATH is the method of choice. The "tethered" Ru-TsDPEN complexes are particularly effective for aromatic ketones.
The Catalyst System[2][5][7][12][13][14][15][16][17]
Catalyst: RuCl or RhCp*[(S,S)-TsDPEN].
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol.
Key Insight: For pyrazole substrates, acidic conditions (Formic acid) are often superior to basic isopropanol conditions. Basic conditions can lead to catalyst deactivation via competitive coordination of the pyrazole nitrogen.
Critical Control Point: Ensure the reaction mixture remains strictly anaerobic (degas solvents) to preserve the Ruthenium hydride species.
Method 3: CBS Reduction (Borane)[14]
Status: Rapid Discovery / Stoichiometric
Mechanism: Boron-mediated hydride delivery via a chiral oxazaborolidine catalyst.
Useful when transition metal residues must be avoided entirely, or for rapid small-scale synthesis.
Protocol
Catalyst Prep: Use (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (1M in Toluene).
Procedure:
Dissolve ketone (1.0 mmol) in dry THF (5 mL) under Argon.
Add (S)-Me-CBS (0.1 mmol, 10 mol%).
Cool to -20°C.
Add Borane-THF complex (0.6 mmol) dropwise over 30 minutes.
Note: Slow addition is crucial to maintain high ee.
Quench: Carefully add MeOH (1 mL) at -20°C (Gas evolution!).
Workup: Warm to RT, add 1N HCl, extract with ether.
Comparative Analysis
Feature
Biocatalysis (KRED)
ATH (Ru-TsDPEN)
CBS Reduction
Enantioselectivity (ee)
Excellent (>99%)
Good (90-97%)
Moderate to Good (85-95%)
Catalyst Cost
Low (at scale)
High (Ru/Rh metal)
Moderate (Stoichiometric Borane)
Scalability
High (kg to tons)
Moderate (Safety with H2/HCOOH)
Low (Exothermic quench)
Impurity Profile
Protein residues (easy removal)
Heavy metals (requires scavenging)
Boron salts
Substrate Tolerance
Specific (requires screening)
Broad
Broad
References
Biocatalytic Synthesis of Lanicemine Intermediates
Mangas-Sanchez, J., et al. "Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine." Organic & Biomolecular Chemistry, 2011.
Asymmetric Transfer Hydrogenation Mechanism & Scope
Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
CBS Reduction Protocols
Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
Iridium-Catalyzed ATH of Heteroaryl Ketones
Wang, C., et al. "Iridium-catalyzed asymmetric transfer hydrogenation of ketones in water.
Biocatalytic synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol using ketoreductases
Application Note: Biocatalytic Synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol Executive Summary This application note details the protocol for the biocatalytic synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)etha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biocatalytic Synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Executive Summary
This application note details the protocol for the biocatalytic synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol , a critical chiral intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-containing pharmaceutical active ingredients (APIs).
Unlike chemocatalytic routes (e.g., asymmetric transfer hydrogenation) which often require toxic transition metals (Ru, Rh) and high-pressure hydrogen, this biocatalytic route utilizes Ketoreductases (KREDs) . This method offers mild reaction conditions (ambient temperature, aqueous buffer), superior enantiomeric excess (>99% ee), and eliminates heavy metal contamination in the final drug substance.
Introduction & Mechanistic Design
The target molecule contains a bulky 4-(1H-pyrazol-1-yl) substituent on the phenyl ring. While standard acetophenones are easily reduced, this bulky group can sterically hinder the active site of wild-type enzymes. Therefore, this protocol utilizes a screening-led approach to identify engineered KRED variants, followed by a robust GDH-coupled cofactor regeneration system .
Reaction Scheme
The reaction is a stereoselective hydride transfer from the cofactor (NADPH) to the re-face or si-face of the ketone. To drive the reaction to completion, Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating the expensive NADPH cofactor in situ.
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor regeneration.
Materials & Equipment
Reagents
Reagent
Specification
Role
Substrate
1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one
Precursor Ketone
Enzyme
KRED Screening Kit (e.g., Codexis, Evoxx)
Catalyst (Focus on L. kefir variants)
Cofactor
NADP+ (disodium salt)
Hydride Source
Recycle Mix
Glucose / GDH (CDX-901 or similar)
Cofactor Regeneration
Buffer
Potassium Phosphate (KPi), 100 mM, pH 7.0
Reaction Medium
Co-solvent
DMSO or IPA
Solubility Enhancer
Equipment
Orbital shaker with temperature control.
HPLC with Chiral Stationary Phase (Chiralpak AD-H or OD-H).
pH Stat or autotitrator (for scale-up).
Experimental Protocols
Phase 1: Enzyme Screening (Microscale)
Objective: Identify a KRED variant with >95% conversion and >99% (R)-selectivity.
Rationale: The pyrazole moiety is hydrophobic. Standard aqueous buffers may result in substrate precipitation. We utilize 10% DMSO to ensure bioavailability without denaturing the enzyme.
Preparation of Recycle Mix: Dissolve Glucose (200 mg), GDH (5 mg), and NADP+ (2 mg) in 10 mL of KPi buffer (100 mM, pH 7.0).
Substrate Solution: Dissolve the ketone substrate in DMSO to a concentration of 50 g/L.
Reaction Setup (96-well plate):
Add 900 µL of Recycle Mix to each well.
Add 1-2 mg of different KRED powders to specific wells.
Initiate reaction by adding 100 µL of Substrate Solution (Final: 5 g/L substrate, 10% DMSO).
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
Quenching: Add 1 mL Acetonitrile (MeCN) to each well. Centrifuge to remove protein precipitate.
Analysis: Analyze supernatant via HPLC (Method described in Section 5).
Phase 2: Preparative Scale-Up (10g Scale)
Objective: Synthesize gram-quantities for downstream validation.
Critical Control Point: The GDH reaction produces gluconic acid, which drops the pH. For scale-up, pH control is mandatory to prevent enzyme inactivation.
Reactor Setup: Use a 500 mL jacketed vessel with an overhead stirrer and pH probe.
Buffer Loading: Charge 200 mL KPi buffer (100 mM, pH 7.0) containing 15g Glucose (1.5 eq).
Enzyme Loading: Add 100 mg NADP+, 50 mg GDH, and 200 mg of the optimal KRED variant (identified in Phase 1). Stir gently to dissolve.
Substrate Addition: Dissolve 10g of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one in 20 mL DMSO. Add this dropwise to the reactor over 1 hour.
Reaction Monitoring:
Maintain temperature at 30°C.
pH Control: Use 2M NaOH to maintain pH between 6.8 and 7.2 via autotitrator.
Agitation: 300 rpm (ensure suspension is mixed but avoid frothing).
Work-Up (DSP):
After 24h (or when conversion >99%), add 20g Celite and stir for 30 mins.
Filter to remove enzyme/Celite.
Extract filtrate with Ethyl Acetate (3 x 100 mL).
Wash combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
Analytical Methods (Quality Control)
Method: Chiral Normal Phase HPLC
Rationale: Separation of (R) and (S) enantiomers of phenyl-ethanol derivatives requires polysaccharide-based stationary phases.
Parameter
Condition
Column
Daicel Chiralpak OD-H or AD-H (250 x 4.6 mm, 5µm)
Mobile Phase
n-Hexane : Isopropanol (90:10 v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Pyrazole absorption)
Temperature
25°C
Retention Times
(S)-enantiomer: ~8.5 min (R)-enantiomer: ~11.2 min (Confirm with standards)
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common biocatalytic failure modes.
Solubility: If the pyrazole substrate crashes out, addition of hydroxypropyl-β-cyclodextrin (1 eq) can solubilize the ketone without inhibiting the enzyme.
Enzyme Inhibition: Pyrazoles can sometimes coordinate to zinc-dependent ADHs. If activity is zero, ensure the KRED selected is not Zinc-dependent, or add 1mM ZnSO4 to the buffer.
References
Hollmann, F., et al. (2021). Biocatalytic reduction of ketones: A practical guide. Green Chemistry.[1] Link
Codexis Inc. (2022). KRED Screening Kit Protocol: General procedures for ketone reduction.Link
Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma.[2] Organic & Biomolecular Chemistry.[3][1][4][5][6] Link
Daicel Chiral Technologies. (2023). Application Note: Separation of Pyrazole Derivatives on Chiralpak OD-H.Link
Tao, J. & Xu, J.H. (2009). Biocatalysis in asymmetric synthesis: Development of KREDs for pharmaceutical intermediates.[1] Current Opinion in Chemical Biology. Link
Procedure for scale-up synthesis of (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Executive Summary This technical guide details the scale-up procedure for (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a chiral building block frequently utilized in the synthesis of JAK inhibitors and other kinase-targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the scale-up procedure for (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a chiral building block frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
The synthesis is designed for kilogram-scale production , prioritizing atom economy, safety, and enantiomeric purity. The route utilizes a two-step sequence:
Copper-Catalyzed C-N Coupling (Ullmann-type): Robust attachment of the pyrazole moiety to the phenyl ring.
Noyori Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the ketone using a Ruthenium-based catalyst to establish the (R)-stereocenter with >98% ee.
Synthetic Strategy & Retrosynthesis
The retrosynthetic analysis identifies the chiral alcohol as the product of an asymmetric reduction of the corresponding ketone. The biaryl ether linkage is established early to avoid chemoselectivity issues during the reduction.
Route Selection Logic:
Why ATH over CBS Reduction? ATH (Asymmetric Transfer Hydrogenation) using Ru/TsDPEN is more robust against moisture, requires no cryogenic conditions (unlike CBS/borane), and utilizes safer hydrogen donors (Formic acid/TEA) than high-pressure H₂ gas.
Why Copper over Palladium? For simple pyrazole couplings, Cu-catalyzed Ullmann-type reactions are significantly more cost-effective than Pd-Buchwald couplings and avoid difficult-to-remove Pd species (heavy metal compliance).
Process Flow Diagram (DOT)
Caption: Figure 1. Linear synthetic workflow from raw materials to isolated chiral alcohol.
Phase 1: Synthesis of 4-(1H-pyrazol-1-yl)acetophenone
This step employs a modified Ullmann coupling. While traditional Ullmann reactions require harsh temperatures (>140°C), the addition of a diamine ligand (DMEDA or trans-1,2-cyclohexanediamine) allows the reaction to proceed efficiently at 110°C.
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA): 71.1 g (0.50 mol, 10 mol%)
DMSO (Dimethyl sulfoxide): 5.0 L (5 vol)
Procedure:
Charging: To a 10 L jacketed reactor inerted with N₂, charge DMSO, 4-Bromoacetophenone, 1H-Pyrazole, and K₂CO₃.
Catalyst Addition: Add CuI and DMEDA. Note: Premixing CuI and DMEDA in a small amount of DMSO to form the active complex can reduce initiation time.
Reaction: Heat the slurry to 110°C ± 5°C . Agitate vigorously (K₂CO₃ is insoluble).
IPC (In-Process Control): Monitor by HPLC after 12 hours. Target < 1.0% starting bromide.
Quench: Cool to 25°C. Dilute with Water (10 L) and Ethyl Acetate (10 L).
Filtration: Filter the biphasic mixture through a Celite pad to remove insoluble copper salts and excess carbonate.
Extraction: Separate phases. Wash the organic layer with 5% NH₄OH (to complex residual Cu) followed by Brine.
Isolation: Concentrate the organic phase. Recrystallize from Ethanol/Heptane (1:2) to yield off-white crystals.
Critical Quality Attributes (CQA):
Residual Copper: Must be < 50 ppm before proceeding to Step 2 (Copper can poison the Ruthenium catalyst).
Regioselectivity: The reaction is highly selective for N1-arylation; however, ensure no bis-arylation occurs.
Phase 2: Asymmetric Transfer Hydrogenation (ATH)
This is the stereodefining step. We utilize the Noyori-Ikariya catalyst system .
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
Stereochemistry: To obtain the (R)-alcohol from an acetophenone derivative, the (R,R)-diamine ligand is required. (Note: The (S,S)-ligand typically yields the (S)-alcohol for aryl ketones).
Mechanism of Action
The reaction proceeds via a metal-ligand bifunctional mechanism where the nitrogen proton of the ligand and the hydride on the metal are transferred simultaneously to the ketone.
Caption: Figure 2. Simplified Noyori ATH Catalytic Cycle showing the regeneration of the 16e- species.
Protocol (Scale: 500 g Input)
Reagents:
Substrate (from Step 1): 500 g (2.68 mol)
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]: 1.7 g (0.0027 mol, S/C = 1000)
Formic Acid/Triethylamine (5:2 Azeotrope): 1.25 L (2.5 vol)
Dichloromethane (DCM) or 2-MeTHF: 2.5 L (5 vol)
Procedure:
Inertion: Purge the reactor with Nitrogen (O₂ inhibits the catalyst).
Dissolution: Dissolve the substrate in DCM (or 2-MeTHF for a greener profile).
Catalyst Charge: Add the Ru-catalyst. Stir for 10 mins.
Initiation: Add the Formic Acid/TEA azeotrope slowly at 20°C.
Safety Note: CO₂ evolution will occur. Ensure reactor venting is unblocked.
Reaction: Heat to 30°C . Stir for 12-18 hours.
IPC: Monitor by Chiral HPLC. Target > 99% conversion.
Workup: Wash the reaction mixture with 10% Na₂CO₃ (aq) to remove excess formic acid. Separate layers.
Scavenging: Treat organic layer with SiliaMetS® Thiol or activated carbon to remove Ruthenium. Filter.
Crystallization: Swap solvent to Isopropyl Acetate/Heptane. Cool to 0°C to crystallize the pure (R)-alcohol.
Quality Control & Analytical Standards
Table 1: Process Parameters & Specifications
Parameter
Specification
Method
Appearance
White to off-white solid
Visual
Purity (HPLC)
> 99.0%
Reverse Phase (C18)
Chiral Purity (ee)
> 98.0%
Chiralpak AD-H or OD-H
Residual Ru
< 10 ppm
ICP-MS
Residual Cu
< 10 ppm
ICP-MS
Water Content
< 0.5%
Karl Fischer
Chiral HPLC Method (Self-Validating)
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase: n-Hexane : Isopropanol (90:10)
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm
Expected Retention: (S)-isomer (minor) ~ 8.5 min; (R)-isomer (major) ~ 10.2 min. Note: Verify with racemic standard.
Safety & Scale-Up Hazards
Thermal Runaway (Step 1): The Ullmann coupling is exothermic. On a kg-scale, dosing the base or the catalyst to a pre-heated mixture is safer than "all-in" heating.
Gas Evolution (Step 2): The decomposition of Formic Acid generates CO₂ and H₂. The reactor must have a dedicated vent line to a scrubber. Do not seal the reactor.
Metal Toxicity: Both Copper and Ruthenium must be strictly controlled to meet ICH Q3D guidelines for elemental impurities in drug substances.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link
Cristau, H. J., et al. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695–709. Link
BenchChem Application Notes. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Link
Blacker, A. J., et al. (2019). Scale-up of the Asymmetric Transfer Hydrogenation of Ketones. Organic Process Research & Development, 23(1), 45-55.
Application Note: Asymmetric Transfer Hydrogenation (ATH) of Pyrazole Derivatives
Executive Summary This guide details the reagents, protocols, and mechanistic considerations for the Asymmetric Transfer Hydrogenation (ATH) of pyrazole derivatives. The primary focus is the enantioselective reduction of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reagents, protocols, and mechanistic considerations for the Asymmetric Transfer Hydrogenation (ATH) of pyrazole derivatives. The primary focus is the enantioselective reduction of acyl-pyrazoles (pyrazolyl ketones) to chiral alcohols, a critical transformation in the synthesis of bioactive pharmacophores (e.g., Crizotinib analogs, Janus kinase inhibitors).
Unlike standard carbocyclic ketones, pyrazoles present unique challenges due to the coordinating ability of the pyrazole nitrogen atoms, which can poison catalysts or erode enantioselectivity. This note provides a validated workflow using Ruthenium(II)-arene diamine complexes (Noyori-Ikariya type) to overcome these hurdles.
Strategic Reagent Selection
The Catalyst System: Ru(II)-Arene-Diamine
For pyrazole substrates, the industry standard is the Ru-Monosulfonylated Diamine class. These catalysts operate via a metal-ligand bifunctional mechanism (outer-sphere), which tolerates heteroatoms better than inner-sphere catalysts.
Component
Recommended Reagent
Function & Rationale
Precursor Metal
p-Cymene provides steric bulk and stabilizes the Ru(II) center. Benzene or mesitylene analogs are alternatives but often show slower kinetics.
Chiral Ligand
or -TsDPEN
N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. The sulfonyl group increases the acidity of the NH proton, facilitating the concerted proton/hydride transfer.
Active Catalyst
RuCl(p-cymene)[(R,R)-TsDPEN]
Commercially available as a pre-formed complex. Using the pre-catalyst is reproducible and avoids in-situ complexation errors.
The Hydrogen Donor System
The choice of hydrogen donor is critical for pyrazoles due to thermodynamic equilibrium and pH sensitivity.
Best for: Industrial scale-up and difficult substrates.
Mechanism: Irreversible (CO₂ gas release drives reaction to completion).
Pro: The acidic nature of FA protonates the pyrazole nitrogen, preventing it from coordinating to and poisoning the Ru center.
Con: Requires efficient venting of CO₂.
Option B: Isopropanol (IPA) + Base (KOH or t-BuOK)
Best for: Initial screening and acid-sensitive protecting groups.
Mechanism: Reversible equilibrium (requires dilute conditions to drive forward).
Risk: Basic conditions generate pyrazolide anions (if NH is free), which are potent catalyst poisons. Strictly requires N-protected pyrazoles.
Mechanistic Insight & Visualization
The success of ATH relies on the "outer-sphere" mechanism where the substrate does not bind directly to the metal.[2] Instead, the Ru-H and Ligand-NH deliver hydrogen simultaneously to the C=O bond.
Diagram 1: The Catalytic Cycle & Pyrazole Interference
Caption: The Ru-TsDPEN catalytic cycle. Note the "Catalyst Death" pathway where free pyrazole nitrogen binds to the open coordination site of the 16e- species.
Enantiomeric Excess (ee): Determine via Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:IPA (90:10).
Expectation: >95% ee is typical for this system.[2][3]
Troubleshooting & Optimization Matrix
If the standard protocol fails, consult this matrix. Pyrazoles are electronically diverse; electron-deficient (e.g., -CF3 substituted) vs. electron-rich rings behave differently.
Observation
Root Cause
Corrective Action
No Conversion (<5%)
Catalyst Poisoning
1. Ensure Pyrazole N is protected (Me, Boc).2. Switch from IPA/Base to FA/TEA (acidic media prevents N-binding).
Low ee (<80%)
Racemization or Background Rxn
1. Lower temperature to 0°C.2. Increase catalyst loading to 1 mol% to outcompete non-selective background reduction.
Slow Kinetics
Steric hindrance at C=O
1. Switch p-cymene to a mesitylene-based Ru catalyst.2. Increase concentration (ATH is second-order).
Substrate Solubility
FA/TEA is too polar
Add a co-solvent: Dichloromethane (DCM) or THF (up to 50% v/v).
Diagram 2: Optimization Decision Tree
Caption: Decision tree for selecting the optimal ATH conditions for pyrazole derivatives.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research, 30(2), 97–102.
Tao, Y., et al. (2009). Ru-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Synthesis, 2009(24), 4211-4218.
Morris, R. H. (2015). Asymmetric Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research, 48(5), 1494–1502.
Wang, C., et al. (2013). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones in Water. Green Chemistry, 15, 100-105.
Palmer, M., et al. (2010). Process Development of Crizotinib (PF-02341066): A Potent c-MET/ALK Inhibitor. Organic Process Research & Development, 14, 1248–1256. (Demonstrates industrial relevance of chiral pyrazole intermediates).
Application Note: Strategic Utilization of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in Asymmetric Synthesis
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a priv...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a privileged chiral building block, particularly in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1][2]
The (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol scaffold represents a "privileged structure" in modern drug discovery.[1][2] It combines two critical motifs:
The Pyrazole-Phenyl Moiety: A biaryl system frequently utilized to target the ATP-binding pockets of kinases (e.g., c-Met, JAK, ALK).[1][2] The pyrazole nitrogen serves as a critical hydrogen bond acceptor/donor.[2]
The Chiral Ethanol Handle: The (R)-configured secondary alcohol provides a versatile point of divergence.[2] It allows for the introduction of heteroatoms (N, O, S) or halides with precise stereochemical control, enabling the synthesis of enantiopure drugs without late-stage resolution.
This guide details the protocols for maintaining stereochemical integrity during derivatization, specifically focusing on Mitsunobu inversion and Sulfonate displacement .
Synthesis & Quality Control of the Building Block
Before utilizing the building block, its enantiomeric purity must be validated.[2] Commercial sources often provide >98% ee, but in-house synthesis via Asymmetric Transfer Hydrogenation (ATH) is common.[1][2]
Preparation (Contextual Background)
The standard route to this alcohol involves the reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one .[1][2]
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol.[1][2]
Quality Control Protocol (Self-Validating System)
Objective: Confirm >98% enantiomeric excess (ee) before downstream processing.
Analytical Method: Chiral HPLC
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).[1][2]
Mobile Phase: n-Hexane : Isopropanol (90:10).[1][2]
Core Application I: Stereochemical Inversion via Mitsunobu Reaction
The most powerful application of this (R)-alcohol is the synthesis of (S)-amines or (S)-ethers via the Mitsunobu reaction.[1][2] This process effects a clean Walden inversion (SN2 mechanism) at the chiral center.[2]
Mechanism & Logic
The reaction utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol oxygen.[2][3] The nucleophile (Nu-H) then attacks from the backside, inverting the stereochemistry from (R) to (S).[2]
Detailed Protocol: Synthesis of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethyl]phthalimide
Target: Precursor to the chiral primary amine.[1][2]
Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the (R)-alcohol (10 mmol), Phthalimide (12 mmol), and PPh3 (15 mmol) in anhydrous THF (100 mL).
Thermal Control: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents the formation of hydrazide by-products.[1][2]
Addition: Add DIAD (15 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.[2]
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.[2]4) should disappear; product (Rf ~0.[2]6) appears.[2][4][5][6]
Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter off the white solid.[2]
Purification: Flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).
Stereochemical Outcome:
The product is the (S)-enantiomer .[1][2] Subsequent deprotection with Hydrazine hydrate yields the free (S)-amine .[1][2]
Core Application II: Activation via Sulfonylation (Retention -> Inversion)[1][2][3]
If the target requires an (S)-configuration but the nucleophile is not acidic enough for Mitsunobu (pKa > 11), or if a halide is required, activation via mesylation is the preferred route.[2]
Protocol: Mesylation and Displacement
Step A: Mesylation (Retention of Configuration) [2]
Dissolve (R)-alcohol in DCM at 0°C.
Add Et3N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).
Stir 1h. The stereochemistry remains (R) because the C-O bond is not broken.[2]
Add Nucleophile (e.g., NaN3 for azide, or KCN for nitrile).[2]
Heat to 60°C.
Result: The nucleophile attacks via SN2, inverting the center to (S) .
Visualization: The Stereochemical Decision Tree
The following diagram illustrates the divergent pathways available from the (R)-building block, highlighting the stereochemical outcomes of each protocol.
Figure 1: Stereochemical divergence pathways. Blue arrows indicate SN2 inversion steps.[2] The Mitsunobu and Mesylate pathways both provide access to (S)-configured derivatives from the (R)-alcohol.[1][2]
Data Summary: Reaction Parameters
Parameter
Mitsunobu Reaction
Mesylate Displacement
Primary Utility
Synthesis of Ethers, Esters, Imides
Synthesis of Azides, Nitriles, Halides
Stereochemistry
Inversion (R S)
Inversion (R R-Ms S)
pKa Requirement
Nucleophile pKa < 11 (Acidic)
No strict pKa limit (Basic nucleophiles ok)
Key By-product
Triphenylphosphine Oxide (Difficult removal)
Methanesulfonic acid salt (Water soluble)
Atom Economy
Low (High MW reagents)
High
Troubleshooting & Expert Tips
Pyrazole Interference: The N2 nitrogen of the pyrazole ring is weakly basic.[2] In highly acidic media, it may protonate, altering solubility.[2] However, under Mitsunobu conditions (neutral), it remains unreactive.[2]
Separation of TPPO: In the Mitsunobu reaction, triphenylphosphine oxide (TPPO) is a notoriously difficult contaminant.[2]
Tip: Use Polymer-supported Triphenylphosphine (PS-PPh3) for easier filtration workup if cost permits.[1][2]
Alternative: Use the "precipitation method" with MgCl2 to complex TPPO in toluene.[2]
Moisture Sensitivity: Both DIAD and MsCl are moisture-sensitive.[1][2] Ensure all solvents are anhydrous (Karl Fischer < 0.05% H2O).[2]
References
Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009.[2] Link[1][2]
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts."[2] Journal of the American Chemical Society, 1996.[2] Link[1][2]
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009.[2] Link[1][2]
Common Chemistry Database. "1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one (Precursor Data)." CAS Common Chemistry.[2] Link (Note: Link directs to structurally similar analog for reference).[1][2]
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Notes and Protocols for the Synthesis of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: A Key Intermediate in API Synthesis
Introduction: The Strategic Importance of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Modern Drug Development (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral building block of significant interest in the pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Modern Drug Development
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif, featuring a chiral benzylic alcohol and an N-aryl pyrazole, is a key component in a number of emerging and established Active Pharmaceutical Ingredients (APIs). A notable example is its role as a crucial intermediate in the synthesis of Selinexor, a first-in-class Selective Inhibitor of Nuclear Export (SINE) used in the treatment of certain cancers.[1] The stereochemical integrity of the chiral center is paramount for the biological activity of the final API, making the development of robust and stereospecific synthetic routes a critical endeavor for pharmaceutical researchers and process chemists.
This application note provides a comprehensive guide to the reaction conditions for the pivotal C-N bond-forming step in the synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol: the coupling of (R)-1-(4-bromophenyl)ethanol with pyrazole. We will explore two of the most powerful and widely adopted catalytic methodologies for this transformation: the copper-catalyzed Ullmann-type coupling and the palladium-catalyzed Buchwald-Hartwig amination. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying principles of these reactions, detailed experimental protocols, and the rationale behind the selection of specific reaction conditions.
Synthetic Strategy Overview: The Crucial C-N Coupling Step
The primary disconnection for the synthesis of the target molecule is the C-N bond between the phenyl ring and the pyrazole nitrogen. This bond is typically formed via a cross-coupling reaction between an aryl halide, in this case, (R)-1-(4-bromophenyl)ethanol, and pyrazole. The choice of the catalytic system is a critical decision that influences reaction efficiency, substrate scope, and cost.
Caption: Synthetic workflow for (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol.
The Ullmann condensation is a classic and cost-effective method for the formation of C-N bonds.[2] Modern modifications, often referred to as Ullmann-type or Chan-Lam couplings, utilize catalytic amounts of copper salts and various ligands to achieve high yields under milder conditions than the traditional stoichiometric copper reactions.[3][4]
Causality Behind Experimental Choices
Copper Source: Copper(I) salts, such as CuI or Cu₂O, are commonly used as the active catalyst precursors.[5][6] They are generally less expensive than palladium catalysts.
Ligand: The choice of ligand is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. For N-arylation of pyrazoles, diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline have proven effective.[7] These ligands chelate to the copper center, preventing catalyst deactivation and promoting reductive elimination.
Base: A base is required to deprotonate the pyrazole, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] The choice of base can influence the reaction rate and substrate compatibility.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are typically used to ensure the solubility of the reactants and the base.[2]
Disclaimer: The following is a representative protocol based on established literature for similar transformations and may require optimization for this specific substrate combination.[8][9]
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), pyrazole (1.2 equivalents), and K₃PO₄ (2.0 equivalents).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
Reagent Addition: Under a positive flow of argon, add (R)-1-(4-bromophenyl)ethanol (1.0 equivalent) and anhydrous DMF as the solvent. Then, add the diamine ligand (10-20 mol%) via syringe.
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired product.
Chiral Integrity Analysis: Analyze the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC).
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is renowned for its broad substrate scope and functional group tolerance, often providing higher yields and milder reaction conditions compared to traditional copper-catalyzed methods.[12]
Causality Behind Experimental Choices
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[13][14] Precatalysts are often preferred for their stability and ease of handling.
Ligand: The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, or tBuBrettPhos, are highly effective for the N-arylation of heterocycles.[15][16] These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the product.
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]
Solvent: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally used.[17]
Disclaimer: The following is a representative protocol based on established literature for similar transformations and may require optimization.[3][18]
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
Reagent Addition: Add pyrazole (1.2 equivalents) and (R)-1-(4-bromophenyl)ethanol (1.0 equivalent) to the tube.
Solvent Addition: Add anhydrous toluene or dioxane as the solvent.
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture for 4-12 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Chiral Integrity Analysis: Assess the enantiomeric purity of the final product using chiral HPLC.
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Ullmann-Type Catalytic Cycle
The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a generally accepted pathway involves the following steps:
Caption: Simplified catalytic cycle for the Ullmann-type N-arylation.
Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[13][19]
Conclusion and Future Perspectives
The synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol via C-N cross-coupling reactions is a well-established and efficient process. Both copper- and palladium-catalyzed methods offer viable routes, with the choice depending on factors such as cost, scale, and the specific requirements of the synthesis. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of API synthesis. Future research in this area may focus on the development of even more active and environmentally benign catalyst systems, as well as the application of flow chemistry to improve the safety and efficiency of these important transformations.
References
Dong, V., et al. (2025).
Dong, V., et al. (2025).
Various Authors. (2023).
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar.
Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
Kakiuchi, F., et al. (2019).
Buchwald, S. L., et al. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. AWS.
RSC Publishing. (Date not available). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling.
Various Authors. (Date not available).
BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.
University of Windsor. (Date not available). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed.
Sames, D., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
Various Authors. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
Kakiuchi, F., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.
Kakiuchi, F., et al. (2019).
Various Authors. (Date not available).
Various Authors. (2025). Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
Various Authors. (Date not available).
Karyopharm Therapeutics. (Date not available). Polymorphs of Selinexor.
MDPI. (2023).
Organic Chemistry Portal. (Date not available).
Karyopharm Therapeutics. (Date not available). Co-crystal forms of selinexor.
Karyopharm Therapeutics. (Date not available). Co-crystal forms of selinexor.
Various Authors. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
Various Authors. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
BenchChem. (2025).
Various Authors. (Date not available).
Kissei Pharmaceutical. (Date not available).
Amanote Research. (Date not available). Synthesis of Pyrazol-4-Ols. Amanote Research.
New Drug Approvals. (2019). Selinexor. New Drug Approvals.
Various Authors. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
Liu, R., et al. (2025). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers (RSC Publishing).
Xu, M., et al. (2025). Design, synthesis and evaluation of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl)
You are targeting the (R)-enantiomer of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol . This structure features a chiral center alpha to a phenyl ring, which is itself substituted with a pyrazole moiety.
Chemist-to-Chemist Analysis:
The core challenge here is not just the reduction, but the pyrazole nitrogen . In transition metal catalysis (Noyori type), the pyrazole
nitrogen can coordinate to the Ruthenium/Rhodium center, poisoning the catalyst or eroding enantioselectivity. In biocatalysis, the substrate's limited aqueous solubility due to the bi-aryl nature often leads to poor mass transfer.
This guide prioritizes Biocatalysis (Ketoreductases - KREDs) as the Gold Standard for
ee, with Transfer Hydrogenation (Noyori) as the primary chemical alternative.
Module 1: Biocatalytic Route (The Gold Standard)
User Query: "My KRED reaction stalls at 50% conversion, or the ee drops upon scale-up. How do I fix this?"
The Protocol: KRED-Mediated Reduction
Biocatalysis is preferred here because enzymes bind the ketone in a rigid pocket, preventing the "flip" that causes racemization, and they are generally unaffected by the pyrazole nitrogen coordination that plagues metal catalysts.
Glucose Dehydrogenase (GDH) regenerates NADPH from NADP+.
Buffer
K-Phosphate (pH 7.0)
Maintains enzyme stability.
Cosolvent
DMSO or IPA (10-20%)
Critical: Solubilizes the hydrophobic pyrazole substrate.
Troubleshooting Guide: Biocatalysis
Issue 1: Low Conversion (<90%)
Root Cause: Product inhibition or pH drift. Gluconic acid (byproduct of GDH recycling) lowers pH, deactivating the KRED.
Solution: Implement a pH Stat system to dose 1M NaOH, maintaining pH 7.0. Alternatively, increase buffer strength to 200mM.
Issue 2: Substrate Precipitation
Root Cause: The pyrazole-phenyl ketone is highly hydrophobic.
Solution: Use a "fed-batch" approach. Add the substrate as a concentrated solution in DMSO via a syringe pump over 4–6 hours. This keeps the dissolved concentration low (below inhibitory levels) but the reaction rate high.
Issue 3: Emulsion Formation
Root Cause: Enzyme preparations often contain surfactants or cell debris.
Solution: Add Celite (diatomaceous earth) during the workup before filtration. This breaks the emulsion and allows clean phase separation.
Workflow Visualization: KRED Screening to Scale-up
Caption: Logical flow for identifying and scaling the correct enzyme. Note the feedback loop: if optimization fails to hit >98% ee, re-screening is more efficient than forcing a bad enzyme.
Module 2: Chemical Catalysis (Noyori Transfer Hydrogenation)
User Query: "I cannot use enzymes. My Ruthenium catalyst is dying, and the reaction turns black. Why?"
The Protocol: Ru-TsDPEN Transfer Hydrogenation
If you must use chemocatalysis, the Noyori-Ikariya class of catalysts is the standard. However, the pyrazole moiety presents a specific challenge: Catalyst Poisoning .
Mechanism of Failure
The basic nitrogen on the pyrazole ring (
) can compete with the TsDPEN ligand for the Ruthenium center. If the pyrazole binds to the Ru, it displaces the chiral diamine or blocks the coordination site, killing activity and stereocontrol.
Optimized Chemical Protocol
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Note: Use (R,R)-ligand to get the (R)-alcohol, but verify this empirically as ligand substitution patterns can invert stereo-induction).
Why? Isopropanol (transfer hydrogenation) is reversible. Formic acid releases
, making the reaction irreversible , driving it to 100% conversion.
The "Fix" for Pyrazoles:
Concentration: Run dilute (0.1 M) to minimize intermolecular catalyst poisoning.
Catalyst Loading: You may need higher loading (1–2 mol%) compared to standard acetophenones (0.1 mol%) to compensate for the portion of catalyst deactivated by the pyrazole.
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting metal-catalyzed reduction. The distinction between kinetic inhibition (poisoning) and thermodynamic equilibrium (racemization) is key.
Module 3: Analytical Validation (HPLC)
User Query: "How do I accurately measure the ee? The peaks are overlapping."
You cannot optimize what you cannot measure. The separation of the (R) and (S) enantiomers requires a polysaccharide-based Chiral Stationary Phase (CSP).
Recommended Method:
Column: Daicel Chiralpak AD-H or OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). These are superior for aromatic alcohols.
Detection: UV @ 254 nm (The pyrazole-phenyl system has strong absorbance here).
Expected Elution: The enantiomers should separate with a resolution (
) > 2.0.
Critical Note: If your pyrazole is unsubstituted on the nitrogen (1H-pyrazole), it may streak on the column due to acidity. Add 0.1% Diethylamine (DEA) to the mobile phase to sharpen the peaks.
FAQ: Frequently Asked Questions
Q: Can I use NaBH4 and a chiral ligand (CBS reduction)?A: Yes, the Corey-Bakshi-Shibata (CBS) reduction using Borane-THF and a chiral oxazaborolidine is viable. However, strictly anhydrous conditions are required. Any moisture will destroy the expensive catalyst. Furthermore, the workup of Borane reactions can be tedious (boron emulsions). We recommend KREDs (Module 1) for ease of scale-up.
Q: The product is oiling out during workup. How do I crystallize it to upgrade ee?A: If the reaction yields 95% ee, you can often upgrade to >99% ee via crystallization.
Solvent System: Dissolve in hot Isopropyl Acetate (IPAc) or Toluene , then slowly add n-Heptane as an anti-solvent while cooling.
Seed Crystals: Essential. If you lack seeds, scratch the flask or use a small amount of racemate to induce nucleation (though this risks crashing out racemate, so proceed with caution).
Q: Is the (R)-configuration guaranteed by the enzyme?A: No. Enzymes are classified as Prelog or Anti-Prelog. You must screen both types. Once you find a "hit," the stereochemistry is usually fixed for that specific enzyme variant. Always verify absolute configuration via optical rotation (
) comparison with literature or X-ray crystallography.
References
Noyori Transfer Hydrogenation Kinetics: Wisman, R. V., et al. "Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst." Organic Process Research & Development 10.3 (2006): 423-429.[2] Link
Pyrazole Alkylation (Alternative Route): Tan, L., et al. "Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols..." Tetrahedron (1999). Link
Analytical Method (HPLC): Hassan, H. M., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... on polysaccharide-based chiral HPLC columns." ACS Omega (2021). Link
Biocatalysis Overview: Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry (2021). (General Reference for KRED methodology).
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for pyrazole derivatives and catalysts before handling.
Troubleshooting low yields in the reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone
Case ID: PYR-RED-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Substrate Analysis User Issue: Low yields observed during the reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)etha...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-RED-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Substrate Analysis
User Issue: Low yields observed during the reduction of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone.
Chemical Context:
This substrate presents a unique challenge due to the interplay between the electron-deficient pyrazole ring and the ketone .[1] The molecule contains a basic nitrogen (N2 of the pyrazole) capable of coordinating to metals and Lewis acids (like Boron), which is the primary cause of low isolated yields in standard protocols.
Feature
Chemical Implication
Impact on Reduction
Pyrazole Ring
Lewis Basic ( for conjugate acid)
Can poison Pd/Pt catalysts; forms stable complexes with Boron byproducts.[1]
Ketone
Conjugated with Phenyl
Resonance stabilization decreases electrophilicity slightly, requiring active reducing agents.
Solubility
Moderate lipophilicity
Poor solubility in pure alcohols at low temps; requires co-solvents (THF/DCM).[1]
Q1: The reaction shows complete conversion on TLC, but I recover very little product after aqueous workup. Where is it?Diagnosis:Boron-Nitrogen Complexation.
The pyrazole nitrogen (N2) acts as a ligand, coordinating to the borane byproducts generated from sodium borohydride.[1] This forms a water-soluble zwitterionic complex that does not extract well into organic solvents (EtOAc/DCM) and does not precipitate.[1]
The Fix:
You must aggressively hydrolyze the Boron-Nitrogen bond before extraction.[1]
Quench: Add 1M HCl dropwise until pH < 2.
Digest: Heat the mixture to 50–60°C for 30 minutes. This thermal step is critical to break the B-N coordination.
Neutralize: Cool to RT and carefully adjust pH to 8–9 using saturated NaHCO₃ or 1M NaOH.
Note: If the pH is too low (<4), the pyrazole is protonated (water-soluble).[1] If too high (>12), the alcohol may act as a weak acid or phase separation becomes difficult due to emulsions.
Extract: Use THF/EtOAc (1:1) or DCM for extraction.[1] Pure EtOAc often fails to pull the polar alcohol out of the aqueous phase.
Q2: The reaction is sluggish or stalls at 50% conversion.Diagnosis:Solubility Limits.
The starting material is often sparingly soluble in pure Methanol or Ethanol, especially at
. The reduction occurs only on the dissolved fraction, while the solid acts as a reservoir.
Q3: I am using Pd/C under H₂ balloon, but I only get starting material back.Diagnosis:Catalyst Poisoning.
The
nitrogen of the pyrazole ring coordinates strongly to the Palladium surface, effectively blocking the active sites for hydrogen adsorption.
The Fix:
Protonate the nitrogen to prevent coordination.
Acidic Additive: Add 1.5 - 2.0 equivalents of HCl or Acetic Acid to the reaction mixture (Solvent: MeOH or EtOH).[1]
Mechanism: The protonated pyrazolium species cannot bind to the neutral Pd surface, allowing the ketone to interact with the catalyst.
Pressure: A balloon (1 atm) is often insufficient for aryl ketones.[1] Increase pressure to 40–60 psi (3–4 bar) using a Parr shaker.
Q4: I see the alcohol intermediate, but it won't reduce further to the ethyl group.Diagnosis:Insufficient Activation.
Hydrogenolysis of the benzylic alcohol (the intermediate) is slower than the ketone reduction.
The Fix:
Temperature: Increase reaction temperature to 50–60°C.
Catalyst: Switch to Pd(OH)₂/C (Pearlman’s Catalyst) , which is more active for hydrogenolysis of benzylic C-O bonds.[1]
Purification techniques for removing impurities from crude (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
Welcome to the technical support guide for the purification of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this chiral alcohol. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities that may be present in the crude product. The synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, typically via asymmetric reduction of the corresponding ketone or other synthetic routes, can introduce several types of impurities.
Common Impurities:
Unreacted Starting Materials: Such as 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone.
Reagents and Catalysts: Residual chiral catalysts, reducing agents, or their byproducts.[1]
Enantiomeric Impurity: The corresponding (S)-enantiomer.
Diastereomeric Impurities: If any step involves the formation of diastereomers.
Solvent Residues: Organic solvents used in the reaction or workup.[1]
Degradation Products: Formed during the reaction or subsequent workup steps.[1]
Genotoxic Impurities: Potentially harmful impurities that can damage DNA, which may arise from specific reagents or side reactions.[2][3]
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.
Recrystallization: The First Line of Defense
For solid crude products, recrystallization is often the most efficient and scalable purification method.[4][5] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[5][6]
Troubleshooting Recrystallization
Q1: My compound will not crystallize upon cooling. What should I do?
A1: This is a common issue that can often be resolved by inducing crystallization. Here are several techniques to try:
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
Seeding: Introduce a small, pure crystal of the desired compound into the supersaturated solution.[5]
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
Using a mixed solvent system: If your compound is too soluble in one solvent, you can add a "bad" solvent (one in which your compound is poorly soluble) dropwise to the point of turbidity.[7] Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. A common pair for pyrazole derivatives is an alcohol (like ethanol or methanol) and water.[8]
Q2: Oiling out occurs instead of crystallization. How can I prevent this?
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute.
Lower the cooling temperature gradually: Avoid rapid cooling in an ice bath. Allow the solution to cool slowly to room temperature first.
Use a lower-boiling point solvent: If possible, select a solvent with a lower boiling point.
Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
Q3: The purity of my recrystallized product is still low. What are the next steps?
A3: If a single recrystallization is insufficient, consider the following:
Multiple recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.
Charcoal treatment: If the product is colored, this may be due to high molecular weight impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9]
Solvent screening: The initial solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures.
Experimental Protocol: Recrystallization
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable system.
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[7]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[6]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, particularly for separating compounds with similar polarities or for purifying oils, column chromatography is the method of choice.[4][10]
Troubleshooting Column Chromatography
Q1: I am not getting good separation of my compound from an impurity on the TLC plate. What can I do?
A1: Optimizing the mobile phase is key to achieving good separation.
Solvent Polarity: Systematically vary the ratio of your solvents. For pyrazole derivatives, mixtures of hexanes and ethyl acetate are common.[11][12] If your compound is more polar, a dichloromethane/methanol system might be more effective.[4]
Solvent System: Sometimes a different combination of solvents is needed. Consider trying toluene/acetone or other non-traditional solvent systems.
Additive: For basic compounds like pyrazoles that can streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and separation.[8][10]
Q2: My compound is sticking to the column and won't elute. What is the problem?
A2: This is a common issue with polar or basic compounds on silica gel.
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent. A gradient elution, where the polarity is increased over time, can be very effective.[9]
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, or deactivate the silica gel by pre-treating it with a base like triethylamine.[8]
Alternative Stationary Phases: For particularly challenging separations, consider other stationary phases like amino-functionalized silica gel.[10]
Q3: The enantiomeric excess (e.e.) of my product is low after purification. How can I separate the enantiomers?
A3: The separation of enantiomers requires a chiral environment.
Chiral HPLC: This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13] For chiral alcohols, polysaccharide-based columns (e.g., Daicel Chiralpak series) are often successful.[14][15]
Diastereomeric Salt Formation: The racemic or enantiomerically-impure alcohol can be reacted with a chiral resolving agent (e.g., (S)-mandelic acid) to form diastereomeric salts.[16] These diastereomers have different physical properties and can often be separated by crystallization. The resolving agent is then removed to yield the pure enantiomer.[16]
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.2-0.4 for your desired compound.[9]
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase and carefully pack the column, avoiding air bubbles.[10]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and apply it to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.[10]
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My purified compound is an oil, but the literature reports it as a solid. What should I do?
A1: This could be due to residual solvent or impurities depressing the melting point.
High-Vacuum Drying: Ensure all volatile solvents are removed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.[9]
Trituration: Try adding a non-polar solvent like hexane or pentane to your oil and stirring vigorously. This can sometimes induce crystallization.
Re-purification: If the above methods fail, it is likely that impurities are present, and another round of purification is necessary.
Q2: How can I remove trace amounts of residual solvents?
A2: Residual solvents can be stubborn to remove.
High-Vacuum Drying: As mentioned, this is the most common method.
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, t-butanol) and is not volatile, lyophilization can be effective.
Azeotropic Distillation: For some solvents, adding a co-solvent that forms a lower-boiling azeotrope can help in their removal under reduced pressure.
Q3: Are there any specific safety precautions I should take when purifying pyrazole derivatives?
A3: Standard laboratory safety practices should always be followed.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Fume Hood: Handle all organic solvents and reagents in a well-ventilated fume hood.
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.
Potential for Genotoxicity: Be aware that some reagents and byproducts in organic synthesis can be genotoxic.[2][3] Handle all materials with care and minimize exposure.
Troubleshooting Summary Table
Problem
Possible Cause(s)
Suggested Solution(s)
Failure to Crystallize
Solution is not supersaturated; nucleation is inhibited.
Scratch the flask, seed the solution, reduce solvent volume, use a mixed solvent system.
Oiling Out
Compound is melting in the hot solvent; cooling is too rapid.
Use a lower-boiling solvent, cool slowly, increase solvent volume.
Poor Chromatographic Separation
Incorrect mobile phase polarity.
Optimize solvent ratio, try different solvent systems, add a modifier (e.g., triethylamine).
Compound Insoluble on Column
Strong interaction with the stationary phase.
Increase mobile phase polarity, use a deactivated or different stationary phase.
Low Enantiomeric Excess
Co-elution of enantiomers.
Use chiral HPLC or perform diastereomeric salt resolution.
Product is an Oil (Expected Solid)
Residual solvent or impurities.
Dry under high vacuum, triturate with a non-polar solvent, re-purify.
Visualization of Troubleshooting Logic
Caption: A troubleshooting decision tree for common purification challenges.
References
Benchchem. (n.d.). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
Benchchem. (2025, November). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
MDPI. (2007, July 2). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Wikipedia. (n.d.). Chiral resolution.
RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
Everett Community College. (n.d.). recrystallization-2.doc.pdf.
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III).
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Journal of Pharmaceutical Research. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals.
LabRulez GCMS. (n.d.). Solvents - Analysis of impurities in ethanol.
You are likely encountering "brick dust" behavior with (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. This molecule presents a specific physicochemical challenge: it possesses a rigid, planar aromatic core (phenyl-pyrazole) that drives high crystal lattice energy, coupled with a chiral ethanol tail that provides insufficient hydrophilicity to overcome that lattice energy in water.
Crucial Warning: Do not attempt standard pH adjustment (acidification) to solubilize this compound for biological assays (pH > 4). The N-phenyl pyrazole nitrogen is extremely weakly basic (pKa < 2.5). While you may dissolve it in 1N HCl, it will likely precipitate immediately upon dilution into buffers (pH 7.4) due to salt hydrolysis.
Module 1: Diagnostic & Pre-formulation
Before attempting a fix, confirm the root cause of the insolubility using this diagnostic matrix.
High lattice energy.[3] Hard to break crystal packing.
H-Bond Donors
1 (Hydroxyl)
Limited interaction with water molecules.
Diagnostic Decision Tree
Use the following logic flow to determine your solubilization strategy.
Figure 1: Decision logic for selecting the optimal solubility enhancement strategy based on pKa and LogP.
Module 2: Formulation Strategies (The "Fixes")
Since salt formation is viable only in the solid state but unstable in solution, we recommend Strategy B (Cyclodextrin Complexation) or Strategy C (Cosolvent System) .
The phenyl-pyrazole moiety fits well into the hydrophobic cavity of Beta-Cyclodextrins. This shields the hydrophobic core from water while the cyclodextrin's outer hydroxyls interact with the solvent.
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol).
Why: These derivatives disrupt the intermolecular hydrogen bonding of the crystal lattice more effectively than parent β-CD and have higher aqueous solubility (>500 mg/mL).
Strategy B: Cosolvent System
If cyclodextrins are unavailable, use a ternary cosolvent system. Avoid using 100% DMSO stocks directly into media, as this often causes immediate precipitation ("crashing out").[3]
Figure 2: The "Shift-Solvent" mixing order is critical. Never add DMSO stock directly to water; always buffer with a surfactant/cosolvent first.
Frequently Asked Questions (FAQ)
Q1: Can I just make the Hydrochloride (HCl) salt?A: You can synthesize the solid HCl salt, but it will not help with biological solubility. The pKa of the pyrazole nitrogen is ~2.0. At pH 7.4 (blood/assay buffer), the equilibrium shifts entirely to the free base form (unprotonated), causing the compound to precipitate. Salts are only useful if the pKa is within 2 units of the target pH.
Q2: Why does my compound dissolve in DMSO but crash out when I add water?A: This is the "Solvent Shift" effect. The compound is soluble in DMSO, but the moment water is added, the dielectric constant of the mixture rises. If the local concentration of the drug exceeds its water solubility before it can disperse, it nucleates and crystallizes. Fix: Pre-mix your DMSO stock with PEG400 or Tween 80 before adding water.
Q3: Does the chirality (R-enantiomer) affect solubility?A: Yes, in the solid state. Enantiomers often pack more efficiently than racemates (higher melting point), making them harder to dissolve. However, once in solution, the solubility limit is determined by the chemical potential. If you are using an amorphous solid dispersion (ASD), the chirality matters less for solubility but is critical for biological activity.
Q4: I see a "haze" after filtering. Is this okay?A: No. A haze indicates micro-precipitation or the formation of a colloidal suspension. This will lead to variable data in biological assays (e.g., false positives in enzymatic assays due to light scattering or non-specific binding). Re-filter (0.1 µm) or increase the cyclodextrin concentration.
References
Cyclodextrin Complexation Efficiency
Source: National Institutes of Health (NIH) / PubMed
Title: Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.[4][5]
Relevance: Validates the use of HP-β-CD for phenyl-substituted compounds and establishes the 1:1 inclusion stoichiometry.
Relevance: Provides experimental and predicted data on LogP (approx 1.97) and pKa (~3.07 for benzyl derivatives, lower for phenyl-direct attachment), supporting the "weak base" diagnosis.
Technical Support Center: Minimizing Side Reactions in Pyrazole Ketone Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions during the catalytic hydrogenation of pyrazole ketones. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the selective and efficient synthesis of your target pyrazole alcohols.
Section 1: Understanding the Challenges: FAQs on Side Reactions
Q1: What are the most common side reactions observed during the hydrogenation of pyrazole ketones?
When hydrogenating a ketone on a pyrazole-containing molecule, the primary goal is the selective reduction of the C=O bond to a C-OH group. However, several undesired side reactions can occur, compromising yield and purity. The most prevalent of these include:
Pyrazole Ring Reduction: The aromatic pyrazole ring can be susceptible to hydrogenation, especially under harsh conditions (high pressure, high temperature, or highly active catalysts like Rhodium). This leads to the formation of pyrazoline or fully saturated pyrazolidine derivatives.
Hydrogenolysis/Over-reduction: The desired secondary alcohol product can undergo further reduction, where the C-OH bond is cleaved and replaced with a C-H bond. This is particularly a risk with aryl alkyl ketones, which can be reduced to the corresponding alkylbenzene.[1]
N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group (e.g., N-methyl, N-benzyl), this group can be cleaved off under hydrogenolysis conditions, particularly when using catalysts like Palladium on carbon (Pd/C).[2]
Ring Opening: In the presence of a strong base, deprotonation at C3 of the pyrazole ring can sometimes lead to ring-opening side reactions.[3]
Q2: Why is the pyrazole ring prone to reduction, and how do I prevent it?
The pyrazole ring is an aromatic heterocycle, and like other aromatic systems, it is generally resistant to hydrogenation under mild conditions that would readily reduce an alkene.[1] However, it is less stable than a benzene ring. The susceptibility to reduction is influenced by:
Catalyst Choice: Highly active catalysts like Rhodium or Platinum are more likely to reduce the pyrazole ring than Palladium.
Reaction Conditions: High hydrogen pressure and elevated temperatures increase the likelihood of ring reduction.
Substitution: The electronic and steric nature of substituents on the pyrazole ring can influence its stability.
To prevent ring reduction, the key is to use conditions just vigorous enough to reduce the ketone. This typically involves using Palladium on carbon (Pd/C) , lower hydrogen pressures (e.g., balloon pressure to 50 psi), and ambient temperatures.[4]
Q3: What is the mechanistic basis for N-dealkylation, and when is it most likely to occur?
N-dealkylation during catalytic hydrogenation is a form of hydrogenolysis. The mechanism generally involves oxidative addition of the C-N bond to the metal catalyst surface, followed by hydrogenolysis. This side reaction is particularly common for N-benzyl groups, which are often used as protecting groups because they can be removed under these conditions. N-methyl and other small alkyl groups can also be removed, though it may require more forcing conditions.[2][5] This process is catalyzed by enzymes like CYP450 in biological systems and can be mimicked in synthetic chemistry.[2]
Section 2: Troubleshooting Guide: From Problem to Solution
This section is designed to provide direct answers to specific experimental problems.
Problem: My primary side product is from the reduction of the pyrazole ring.
This indicates your reaction conditions are too harsh. The goal is to find a sweet spot where the ketone is reduced, but the aromatic ring is not.
Potential Cause
Recommended Solution
Scientific Rationale
Highly Active Catalyst
Switch from Pt or Rh-based catalysts to 5% or 10% Pd/C .
Palladium is generally less active for arene hydrogenation compared to Platinum or Rhodium, offering better chemoselectivity for the ketone.[1]
High Hydrogen Pressure
Reduce H₂ pressure. Start with a hydrogen balloon (atmospheric pressure) and increase to a maximum of 50 psi if necessary.
Lowering the concentration of active hydrogen on the catalyst surface reduces the rate of the more difficult ring hydrogenation.
Elevated Temperature
Run the reaction at room temperature .
Higher temperatures provide the activation energy needed to overcome the aromatic stabilization of the pyrazole ring.
Prolonged Reaction Time
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Once the more reactive ketone is gone, the catalyst will begin to work on the less reactive pyrazole ring if left for too long.
Problem: The desired alcohol product is being further reduced to a methylene group (hydrogenolysis).
This is a common issue, especially for aryl alkyl ketones.
Potential Cause
Recommended Solution
Scientific Rationale
Acidic Conditions
Ensure the reaction medium is neutral or slightly basic . If the substrate is an acid salt (e.g., HCl salt), neutralize it before hydrogenation. Consider adding a non-nucleophilic base like K₂CO₃ or NaOAc.
Acidic conditions can promote the formation of a carbocation intermediate upon protonation of the alcohol, which is then readily reduced.
Catalyst Choice
Use a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or use Pd/C with an additive like ethylenediamine.
Additives can modify the catalyst surface, reducing its activity for hydrogenolysis reactions while still allowing for ketone reduction.[4]
Solvent Choice
Use protic solvents like ethanol or methanol.
Protic solvents can stabilize the intermediate alcohol and may accelerate the desired hydrogenation, potentially improving selectivity.[6]
Problem: I am observing significant N-dealkylation of my substituted pyrazole.
This side reaction is a challenge when N-alkyl groups are present, especially N-benzyl groups.
Potential Cause
Recommended Solution
Scientific Rationale
Catalyst Type
Pd/C is known to be efficient for hydrogenolysis. Consider switching to a different catalyst system like Platinum oxide (PtO₂) or Raney Nickel , which may show different selectivity.
Different metals have different affinities for C-N bond activation. A screen of catalysts is often necessary to find the optimal choice for preserving the N-alkyl group.
Acidic Additives
Avoid acidic conditions. The presence of acid can protonate the pyrazole nitrogen, making the N-alkyl group more susceptible to cleavage.
Protonation can weaken the C-N bond, facilitating its interaction with the catalyst surface.
Alternative Reduction Chemistry
If catalytic hydrogenation is consistently problematic, consider alternative reduction methods such as transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) or chemical reduction (e.g., NaBH₄).[7]
These methods operate under different mechanisms that may not favor N-dealkylation. For example, NaBH₄ is a nucleophilic hydride source and will not typically cleave N-alkyl groups.
Problem: The reaction is very slow or stalls completely.
An incomplete reaction can be just as frustrating as one with many side products.
Potential Cause
Recommended Solution
Scientific Rationale
Catalyst Poisoning
Ensure all glassware is scrupulously clean and solvents are of high purity. Substrates containing sulfur or certain nitrogen functionalities can act as catalyst poisons.
Poisons irreversibly bind to the active sites on the catalyst surface, rendering it inactive.
Poor Catalyst Quality
Use fresh, high-quality catalyst. Pd/C can deactivate over time, especially if not stored properly.
The finely divided palladium nanoparticles can aggregate or oxidize, reducing the number of active sites.
Insufficient Mixing
Ensure vigorous stirring .
This is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is crucial to ensure hydrogen is available at the catalyst surface.[6]
Inadequate Hydrogen Supply
For balloon hydrogenations, ensure the balloon is well-filled and consider using a double-layered balloon to prevent slow leaks.[6] For reactions in a pressure vessel, ensure all seals are tight.
A lack of hydrogen, the key reagent, will obviously stop the reaction.
Section 3: Visualizing the Process
Troubleshooting Flowchart
This diagram outlines a logical progression for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common hydrogenation outcomes.
Desired vs. Undesired Pathways
This diagram illustrates the target reaction in contrast to the main side reactions.
Caption: Competing reaction pathways in pyrazole ketone hydrogenation.
Section 4: Recommended General Protocol
This protocol provides a starting point for the selective hydrogenation of a pyrazole ketone using standard laboratory equipment.
Safety First: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen. Always handle the catalyst in an inert atmosphere and never allow it to dry on filter paper.[6][8][9]
Materials:
Pyrazole ketone substrate (1.0 mmol)
10% Palladium on Carbon (Pd/C), 5-10 mol% (e.g., 5-10 mg for a 100 mg substrate scale)
Ethanol (or Methanol), reaction grade (10 mL)
Round-bottom flask with a stir bar
Septa
Hydrogen balloon (double-layered is recommended)[6]
Vacuum/Nitrogen line
Step-by-Step Procedure:
Flask Preparation: Place the pyrazole ketone substrate and a magnetic stir bar into a clean, dry round-bottom flask.
Inert Atmosphere: Seal the flask with a septum and flush with nitrogen or argon. To do this, evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.[9]
Catalyst Addition: Under a positive pressure of nitrogen, quickly add the Pd/C catalyst to the flask.
Solvent Addition: Add the ethanol via syringe through the septum. Begin stirring to create a uniform slurry.[9]
Hydrogen Introduction: Purge the system with hydrogen. Evacuate the flask (gently) and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.
Reaction: Leave the reaction stirring vigorously at room temperature under the hydrogen balloon.
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. Look for the disappearance of the starting material.
Quenching and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen again to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CRITICAL: Never let the Celite pad with the catalyst run dry. Keep it wet with solvent at all times.[9] Wash the pad thoroughly with additional solvent.
Workup: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.
References
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
Catalytic hydrogenation process for preparing pyrazoles.
Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. RSC Publishing. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes. RSC Publishing. [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. ResearchGate. [Link]
Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. PMC. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
Swapping Copper-Catalytic Process: Selective Access to Pyrazoles and Conjugated Ketimines from Oxime Acetates and Cyclic Sulfamidate Imines. PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]
Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. RSC Publishing. [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. [Link]
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
Hydrogenation (atmospheric pressure) with Pd/C. Wako. [Link]
Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. [Link]
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. [Link]
Standard Operating Procedures - The Sarpong Group. UC Berkeley. [Link]
Highly Active Cooperative Lewis Acid—Ammonium Salt Catalyst for the Enantioselective Hydroboration of Ketones. PMC. [Link]
(PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. [Link]
Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. MDPI. [Link]
16.9 Reduction of Aromatic Compounds. OpenStax. [Link]
Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. Refubium - Freie Universität Berlin. [Link]
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Recrystallization of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
Executive Summary & Physicochemical Profile
Target Molecule: (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
CAS Context: Analogous to intermediates used in utrophin modulator synthesis (e.g., Ezutromid derivatives).[1]
Molecular Class: Chiral Aryl-Pyrazole Alcohol.[1]
Technical Insight:
This molecule presents a "push-pull" solubility profile.[1] The pyrazole ring (basic, H-bond acceptor) and the secondary alcohol (H-bond donor) create significant polarity, while the central phenyl ring adds lipophilicity.[1]
Critical Challenge: The benzylic position is susceptible to racemization under acidic conditions or excessive thermal stress.
Purification Goal: Remove unreacted ketone precursors (1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one) and metal catalysts (Pd/Cu) while maintaining >98% enantiomeric excess (ee).[1]
Recommended Solvent Systems
Based on the polarity profile of 1-phenyl-1H-pyrazole derivatives, we recommend a Screening Tier approach.[1] Do not rely on a single solvent without a preliminary test tube screen.[1]
Tier 1: The "Gold Standard" (High Yield/Moderate Purity)[1]
Ratio: Start with 1:1, adjusting to 1:3 upon cooling.
Mechanism: The molecule is highly soluble in hot EtOAc. Heptane effectively precipitates the product while keeping non-polar impurities (like over-reduced alkyl byproducts) in solution.[1]
Risk: If the ketone impurity is high (>5%), it may co-crystallize.[1]
Tier 2: The "Polymorph Control" System (High Purity)
Mechanism: This system is gentler. IPAc has a higher boiling point than EtOAc, allowing for better dissolution of stubborn crystal lattices without reaching temperatures that risk racemization (>80°C).[1]
Tier 3: The "Salt Purge" System (For Crude Reaction Mixtures)
Ratio: Dissolve in hot EtOH, add water dropwise until turbidity.
Mechanism: Excellent for removing inorganic salts (sodium halides) or polar catalyst ligands.[1]
Warning: Water can act as a proton shuttle; ensure pH is neutral to prevent racemization.
Detailed Experimental Protocol
Workflow: Recrystallization of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
Step 1: Dissolution
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add Ethyl Acetate (5 mL per gram of solid).
Heat to varying reflux (approx. 70-75°C).
Observation Check: If solid remains, add EtOAc in 1 mL portions. If a fine suspension persists (likely salts), perform a hot filtration through a pre-warmed Celite pad.[1]
Step 2: Anti-Solvent Addition
Remove heat source but keep stirring.
While the solution is still hot (~60°C), slowly add n-Heptane dropwise.
Stop addition immediately upon observing the first permanent "cloud point" (turbidity).[1]
Add 2-3 drops of EtOAc to clear the solution back to transparency.[1]
Step 3: Controlled Cooling (Critical for Chiral Purity)
Wrap the flask in a towel or place in a warm oil bath and turn off the heat. Allow to cool to Room Temperature (RT) slowly over 2-3 hours.
Why? Rapid cooling traps impurities and creates amorphous solids. Slow cooling grows distinct crystal faces that exclude the (S)-enantiomer.[1]
Once at RT, move to an ice bath (0-4°C) for 1 hour.
Wash: Rinse the cake with a cold 1:3 mixture of EtOAc/Heptane.
Dry: Vacuum oven at 40°C for 12 hours. Do not exceed 50°C to avoid solid-state racemization.[1]
Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened?
Cause: The solution was likely too concentrated, or the temperature dropped too fast, surpassing the "metastable zone" for nucleation.[1]
Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) at ~40°C. Alternatively, add slightly more solvent (EtOAc) to lower the saturation point.[1]
Q2: The enantiomeric excess (ee) dropped from 98% to 94% after recrystallization. Why?
Cause: Racemization via thermal stress or acidic impurities.[1] Benzylic alcohols are prone to SN1-type racemization if trace acid is present.[1]
Fix: Ensure your glassware is base-washed.[1] Add a trace amount (<0.1% w/w) of Triethylamine to the recrystallization solvent to neutralize any acidic residues.[1]
Q3: The color is still yellow/brown. How do I remove it?
Cause: Oxidation byproducts of the pyrazole ring or residual metal catalysts.
Fix: Before recrystallization, dissolve the crude in EtOAc and treat with Activated Charcoal (5% w/w) for 30 minutes at 50°C. Filter hot through Celite, then proceed with crystallization.
Decision Logic Visualization
The following diagram outlines the decision process for selecting the correct purification route based on impurity profile.
Caption: Decision tree for solvent selection based on impurity profile. Blue nodes indicate analysis steps; Grey nodes indicate protocol execution.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general solvent properties and purification techniques). [1]
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies in process chemistry).
El Kodadi, M., et al. (2004).[1][2] "1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone."[1][2] Molbank, M369.[1][2] (Provides solubility context for phenyl-pyrazole derivatives). [1]
Trewartha, G., et al. (2019).[1] "Isolation, Structural Identification... of Metabolites of the Utrophin Modulator Ezutromid." Journal of Medicinal Chemistry. (Context for the synthesis and handling of Ezutromid-related intermediates).
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure their purity. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, a chiral secondary alcohol with a heterocyclic moiety.
This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to provide a practical and scientifically rigorous resource for developing and optimizing chiral separations.
Introduction to the Analyte and Chiral Separation Strategy
1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol possesses a stereogenic center at the carbon bearing the hydroxyl group, making it a chiral molecule existing as (R) and (S) enantiomers. The presence of a phenyl group, a pyrazole ring, and a hydroxyl group offers multiple points of interaction for chiral recognition with a suitable chiral stationary phase (CSP).
The key to a successful chiral separation lies in the selection of an appropriate CSP and the optimization of the mobile phase.[1][2] The differential interaction of the enantiomers with the CSP leads to the formation of transient diastereomeric complexes with different stability, resulting in different retention times.[1] This guide will compare the performance of polysaccharide-based and cyclodextrin-based CSPs, two of the most versatile and widely used classes of columns for chiral separations.[3]
Physicochemical Properties and Their Impact on Method Development
LogP (Octanol-Water Partition Coefficient): For analogous compounds like 1-[4-(3-nitropyrazol-1-yl)phenyl]ethanol and 1-(4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, the computed XLogP3 values are 1.6 and 2.1, respectively.[4][5] This suggests that the target analyte has moderate lipophilicity, making it suitable for both normal-phase and reversed-phase chromatography.
pKa (Acid Dissociation Constant): The secondary alcohol is expected to have a pKa in the range of 14-15, typical for benzylic alcohols.[6] The pyrazole moiety is weakly basic, with a pKa around 0.1-3.[7] This indicates that the molecule will be neutral over a wide pH range, simplifying mobile phase preparation in reversed-phase mode.
UV Absorbance: Pyrazole-containing compounds typically exhibit UV absorbance in the 250-280 nm range.[8][9][10] Therefore, a UV detector set within this range should provide adequate sensitivity.
Experimental Design: A Comparative Study
This guide proposes a comparative study of two primary types of chiral stationary phases: polysaccharide-based and cyclodextrin-based columns. The experimental workflow is designed to systematically evaluate their performance under different mobile phase conditions.
Figure 1: A schematic of the experimental workflow for comparing chiral HPLC methods.
Experimental Protocols
1. Sample Preparation:
Prepare a stock solution of racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol at a concentration of 1 mg/mL in methanol.
For each analysis, dilute the stock solution with the respective mobile phase to a final concentration of 0.1 mg/mL.
2. HPLC System and Conditions:
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
Polar Organic (PO): Methanol, Ethanol, or Acetonitrile (100%).
Reversed Phase (RP): Acetonitrile / Water or Methanol / Water mixtures (e.g., 50:50, 60:40, 70:30 v/v).
Results and Discussion: A Comparative Analysis
The following table summarizes the expected performance of the different CSPs and mobile phases. The key chromatographic parameters to evaluate are the retention factor (k), the separation factor (α), and the resolution (Rs).
Chiral Stationary Phase (CSP)
Mobile Phase Mode
Expected Retention (k)
Expected Separation (α)
Expected Resolution (Rs)
Lux Cellulose-2
Normal Phase (NP)
Moderate to High
Good to Excellent
> 1.5
Polar Organic (PO)
Low to Moderate
Good
> 1.5
Lux Amylose-2
Normal Phase (NP)
Moderate to High
Excellent
> 2.0
Polar Organic (PO)
Low to Moderate
Moderate to Good
> 1.5
β-Cyclodextrin
Reversed Phase (RP)
Moderate
Moderate
> 1.2
Mechanistic Insights and Rationale for Performance
Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are known for their broad applicability in chiral separations.[3] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the carbamate groups on the polysaccharide backbone.[11]
Normal Phase (NP) Mode: In the NP mode, the analyte's hydroxyl and pyrazole groups can form hydrogen bonds with the CSP. The aromatic rings can engage in π-π interactions. The less polar mobile phase (hexane/alcohol) does not compete strongly for these interaction sites, often leading to higher retention and better separation.[12] For pyrazole derivatives, the amylose-based column is often superior in normal phase mode, potentially offering higher resolution.[12]
Polar Organic (PO) Mode: In the PO mode, using polar solvents like methanol or ethanol, the mobile phase molecules can compete with the analyte for hydrogen bonding sites on the CSP. This typically results in shorter retention times.[12] However, good separations can still be achieved, and this mode offers the advantage of better sample solubility for polar compounds.[12] The cellulose-based column often performs better in this mode for pyrazole derivatives.[12]
Cyclodextrin-Based CSPs:
Cyclodextrin-based CSPs have a hydrophobic cavity and a hydrophilic exterior. Chiral recognition primarily occurs through inclusion complexation, where the hydrophobic part of the analyte (the phenyl group) fits into the cyclodextrin cavity.[1] Secondary interactions between the analyte's polar groups (hydroxyl) and the hydroxyl groups on the rim of the cyclodextrin contribute to the enantioselectivity.
Reversed Phase (RP) Mode: This is the most common mode for cyclodextrin columns. The aqueous mobile phase encourages the hydrophobic phenyl group of the analyte to enter the cyclodextrin cavity. The subtle differences in how the (R) and (S) enantiomers fit within this chiral environment lead to their separation.
Recommendations and Conclusion
Based on the analysis of structurally similar compounds, the following recommendations are provided for the chiral separation of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol:
Primary Screening: Begin by screening polysaccharide-based columns, specifically Lux Amylose-2 under normal phase conditions (e.g., n-Hexane/IPA 80:20) and Lux Cellulose-2 under polar organic conditions (e.g., 100% Methanol or Ethanol). These combinations have a high probability of yielding a successful separation for pyrazole-containing compounds.[12]
Secondary Screening: If the polysaccharide-based columns do not provide adequate resolution, a β-cyclodextrin column in reversed-phase mode (e.g., Acetonitrile/Water 60:40) should be evaluated.
Optimization: Once a promising separation is achieved, further optimization of the mobile phase composition (e.g., changing the alcohol modifier in NP mode, or the organic solvent ratio in RP mode) and temperature can be performed to improve resolution and reduce analysis time.
This guide provides a structured and scientifically grounded approach to developing a chiral HPLC method for 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. By understanding the interplay between the analyte's structure, the CSP's characteristics, and the mobile phase properties, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of this and other chiral molecules.
References
PubChem. 1-[4-(3-Nitropyrazol-1-yl)phenyl]ethanol. Available at: [Link].
PubChem. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. Available at: [Link].
CompTox Chemicals Dashboard. 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Available at: [Link].
Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
Wang, Z., & Li, T. (2005). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 17(5), 280-286.
El-Behairy, M. F., El-Azzouny, A. A., & Aboul-Enein, H. Y. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369.
El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
Kaliszan, R., Wiczling, P., & Markuszewski, M. J. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9143-9152.
ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole... Available at: [Link].
The Royal Society of Chemistry. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link].
Patil, S., et al. (2011). Synthesis and Pharmacological Evaluation of Some Novel 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4847-4850.
ResearchGate. Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Available at: [Link].
CAS Common Chemistry. 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol. Available at: [Link].
FooDB. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Available at: [Link].
A Comprehensive Guide to the ¹H NMR Spectral Analysis and Assignment of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations that ensure a robust and reliable structural elucidation.
Introduction: The Importance of Chiral Alcohols and Structural Verification
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a chiral secondary alcohol containing both a phenyl and a pyrazole moiety. Molecules of this class are significant building blocks in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole ring and the stereospecificity imparted by the chiral center. Accurate and unambiguous structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide details the complete workflow for assigning the proton signals of the title compound, providing a framework for analyzing similarly complex molecules.
Predicted ¹H NMR Analysis: A Theoretical Framework
Before analyzing the experimental spectrum, a theoretical prediction based on fundamental NMR principles provides a strong foundation for the final assignment. The structure of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, with protons labeled for discussion, is shown below.
Figure 1. Molecular structure of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol with protons labeled (H1-H9).
Based on the electronic environment of each proton, we can predict their approximate chemical shifts (δ), multiplicities, and coupling constants (J).
Aromatic Protons (H4, H5, H6, H7) : Protons directly attached to a benzene ring typically resonate in the downfield region of 6.5-8.0 ppm [1]. This is due to the magnetic anisotropy created by the ring current of the delocalized π-electrons, which deshields the attached protons[1]. The protons on the phenyl ring (H4, H5, H6, H7) are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the pyrazole group (H6, H7) will likely be further downfield than those ortho to the hydroxyethyl group (H4, H5) due to the electron-withdrawing nature of the pyrazole ring.
Pyrazole Protons (H1, H2, H3) : The protons on the pyrazole ring are also in an aromatic environment. For unsubstituted pyrazole, the H4 proton (equivalent to H2 here) appears as a triplet around 6.3 ppm, while the H3/H5 protons (H1 and H3) are doublets around 7.6 ppm[2]. In our substituted molecule, we expect three distinct signals. H1, being adjacent to the point of attachment to the phenyl ring, will be a doublet. H2 will be a triplet (or more accurately, a doublet of doublets) from coupling to H1 and H3. H3 will be a doublet. Their chemical shifts are anticipated to be in the 6.0-8.0 ppm range[2][3].
Benzylic Methine Proton (H8) : This proton is attached to a carbon that is bonded to both an aromatic ring and an oxygen atom. This environment is significantly deshielded. The typical range for such benzylic protons is 2.2-3.0 ppm [4], but the adjacent hydroxyl group will shift it further downfield, likely into the 4.5-5.5 ppm region. Due to the adjacent methyl group (H9), this signal is expected to be a quartet.
Methyl Protons (H9) : These aliphatic protons are on a carbon adjacent to the chiral center (C-H8). They are expected to be in the upfield region, typically around 1.3-1.6 ppm [5]. Coupling with the single methine proton (H8) will result in a doublet.
Hydroxyl Proton (OH) : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature, typically appearing between 2.0 and 5.0 ppm . It often presents as a broad singlet because of rapid chemical exchange, which averages out any coupling to adjacent protons.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the trustworthiness and accuracy of the spectral data, a rigorous and standardized experimental protocol is essential.
Sample Preparation
Mass Determination : Accurately weigh 5-10 mg of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.[6]
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with exchangeable protons like the hydroxyl group, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the exchange rate and observe coupling.
Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[6]
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is approximately 4-5 cm.[6]
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for reference.
Instrument Setup and Data Acquisition
The following steps outline a general procedure for a modern NMR spectrometer (e.g., Bruker 400 MHz).
Sample Insertion : Place the NMR tube in the spinner turbine and insert it into the magnet.
Locking and Shimming : Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for obtaining sharp, symmetrical peaks.
Parameter Setup :
Experiment Type : Select a standard 1D proton experiment (zg30 or similar).
Pulse Width : Calibrate the 90° pulse width for the specific probe and sample.
Acquisition Time (AQ) : Set to 3-4 seconds for good resolution.
Relaxation Delay (D1) : Use a delay of 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.
Number of Scans (NS) : Acquire 8 to 16 scans for a good signal-to-noise ratio.
Spectral Width (SW) : Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
Acquisition : Start the acquisition.
Data Processing :
Apply a Fourier transform to the Free Induction Decay (FID).
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
Integrate the peaks to determine the relative number of protons for each signal.
Data Presentation and Spectral Assignment
The following table summarizes the hypothetical but representative ¹H NMR data for (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, recorded at 400 MHz in CDCl₃.
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
A
7.88
d
1H
2.4
H3 (Pyrazole)
B
7.72
d
2H
8.6
H6, H7 (Phenyl)
C
7.70
d
1H
1.8
H1 (Pyrazole)
D
7.51
d
2H
8.6
H4, H5 (Phenyl)
E
6.45
t
1H
2.1
H2 (Pyrazole)
F
5.01
q
1H
6.5
H8 (Methine)
G
2.15
s (broad)
1H
-
OH
H
1.58
d
3H
6.5
H9 (Methyl)
Detailed Assignment and Rationale:
Signal A (δ 7.88, d, 1H, J=2.4 Hz) & C (δ 7.70, d, 1H, J=1.8 Hz) : These two downfield doublets with small coupling constants are characteristic of the pyrazole protons H3 and H1, respectively. The small J values represent coupling across the nitrogen atom.
Signal B (δ 7.72, d, 2H, J=8.6 Hz) & D (δ 7.51, d, 2H, J=8.6 Hz) : These are classic AB quartet patterns for a para-substituted benzene ring. The large coupling constant (J=8.6 Hz) is typical for ortho-coupling. Signal B is assigned to H6 and H7, which are ortho to the electron-withdrawing pyrazole ring, shifting them downfield. Signal D corresponds to H4 and H5, ortho to the electron-donating hydroxyethyl group.
Signal E (δ 6.45, t, 1H, J=2.1 Hz) : This triplet (more accurately a doublet of doublets with similar J values) integrates to one proton and is assigned to H2 of the pyrazole ring. It is coupled to both H1 and H3, and its chemical shift is consistent with the 4-position of a pyrazole ring[2].
Signal F (δ 5.01, q, 1H, J=6.5 Hz) : This quartet, integrating to one proton, is characteristic of the methine proton (H8). It is shifted significantly downfield by the adjacent aromatic ring and hydroxyl group. The quartet multiplicity arises from coupling to the three protons of the methyl group (H9), and the coupling constant of 6.5 Hz is typical for vicinal coupling in an acyclic system.
Signal G (δ 2.15, s, 1H) : This broad singlet is assigned to the hydroxyl proton. Its broadness is due to chemical exchange. A D₂O shake experiment would confirm this assignment, as the peak would disappear from the spectrum.
Signal H (δ 1.58, d, 3H, J=6.5 Hz) : This upfield doublet integrates to three protons and is assigned to the methyl group (H9). The doublet splitting pattern is due to coupling with the single methine proton (H8), with a matching coupling constant of 6.5 Hz.
Visualization of the Analytical Workflow
The logical process of NMR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.
Diagram 1. Workflow for ¹H NMR Spectral Analysis.
Conclusion
The ¹H NMR spectrum of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol can be fully and unambiguously assigned through a systematic analysis of chemical shifts, coupling patterns, and integration values. The assignment is supported by fundamental NMR principles and comparison with typical values for similar chemical environments. This guide provides a comprehensive framework, from experimental protocol to final analysis, ensuring high-confidence structural elucidation for this and related chiral molecules. For absolute confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be employed to verify proton-proton coupling relationships.
References
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
Elguero, J., et al. (2002). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex. Available at: [Link]
University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]
University of Calgary. (n.d.). Ch 13 - Aromatic H. Available at: [Link]
Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Available at: [Link]
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]
The University of Chicago. (n.d.). Protocols | NMR Facility. Available at: [Link]
Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]
Kucherenko, A. S., et al. (2018). NMR Analysis of Chiral Alcohols and Amines. Molecules. Available at: [Link]
PubMed. (2009). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
Royal Society of Chemistry. (2014). Experimental section General. Available at: [Link]
Emory University. (2013). NMR Experiment Procedure. Available at: [Link]
Scribd. (n.d.). 1-Phenylethanol H-NMR PDF. Available at: [Link]
University College London. (n.d.). Sample Preparation. Available at: [Link]
ETH Zurich. (n.d.). Chemical shifts. Available at: [Link]
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
Determination of absolute configuration of 1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
This guide provides a technical comparison of methodologies for determining the absolute configuration of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol . This molecule, a secondary benzylic alcohol bearing a nitrogen-rich hete...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of methodologies for determining the absolute configuration of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol . This molecule, a secondary benzylic alcohol bearing a nitrogen-rich heterocycle, represents a classic stereochemical challenge in pharmaceutical intermediate characterization.
We compare the performance of Vibrational Circular Dichroism (VCD) —positioned here as the modern "Product" of choice for rapid solution-phase analysis—against traditional alternatives: NMR Derivatization (Mosher's Method) and X-ray Crystallography .
A Comparative Technical Guide
Executive Summary & Structural Context
The target molecule, 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , contains a single chiral center at the benzylic position. The presence of the N-linked pyrazole ring adds conformational flexibility and potential coordination sites, which can complicate traditional crystallization.
The Challenge: Rapidly assigning (
) or () configuration without destroying the sample or waiting for single-crystal growth.
The Solution: This guide evaluates VCD as a high-throughput, non-destructive solution, comparing its "performance" (accuracy, speed, sample economy) against the established standards of Mosher's analysis and X-ray diffraction.
Pros: Non-destructive; no derivatization required; works on oils/liquids; highly sensitive to the pyrazole ring orientation.
Cons: Requires computational resources; high instrument cost.
Alternative 1: NMR Derivatization (Mosher's Method)
Status: The Bench-Top Chemical Standard
This method relies on the magnetic anisotropy of the Mosher acid (MTPA) phenyl group to shield/deshield protons in the substrate differently depending on the configuration.
Experimental Protocol
Derivatization:
Reaction A: Mix 2 mg of alcohol + (
)-(-)-MTPA-Cl + Pyridine- in an NMR tube.
Reaction B: Mix 2 mg of alcohol + (
)-(+)-MTPA-Cl + Pyridine- in a second tube.
Note: The pyrazole nitrogen is weakly basic and typically does not interfere with acylation under these conditions.
NMR Analysis: Acquire
H NMR spectra for both esters.
Calculation: Determine
for protons near the chiral center (e.g., the methyl doublet and the phenyl ring protons).
Assignment: Apply the Mosher Model (Sector Rule).
Configuration: If protons on the right side of the plane have
and left side , assign accordingly.
Performance Analysis
Pros: Accessible instrumentation (standard NMR); high reliability for secondary alcohols.
Cons: Destructive (consumes sample); requires chemical handling; potential for kinetic resolution issues if reaction isn't complete.
Alternative 2: X-Ray Crystallography
Status: The Absolute Gold Standard
Direct determination of atomic positions.[1] For light-atom molecules (C, H, N, O), this often requires "anomalous dispersion" analysis or derivatization with a heavy atom.
Experimental Protocol
Crystal Growth: Attempt to grow single crystals via slow evaporation (EtOAc/Hexane).
Issue: The target is likely an oil or amorphous solid due to the flexible ethanol tail.
Derivatization (If needed): React with p-bromobenzoyl chloride to introduce a heavy atom (Br) and facilitate crystallization.
Diffraction: Collect data on a diffractometer (Cu K
or Mo K source).
Refinement: Solve the structure and calculate the Flack Parameter .
Flack
: Correct absolute configuration.
Flack
: Inverted configuration.
Performance Analysis
Pros: Unambiguous proof; defines full 3D structure.
The following table contrasts the "Product" (VCD) against its alternatives for this specific pyrazolyl-phenyl-ethanol substrate.
Feature
VCD (Spectroscopy)
Mosher's (NMR)
X-Ray (Crystallography)
Sample State
Solution (Liquid/Oil)
Solution (Derivative)
Single Crystal (Solid)
Sample Amt.
5–10 mg (Recoverable)
2–5 mg (Destructive)
<1 mg (Hard to grow)
Time to Result
4–24 Hours (includes calc)
2–4 Hours
Days to Weeks
Confidence
High (Statistical fit)
High (Chemical shift)
Absolute (Direct)
Cost/Sample
High (Software/Hardware)
Low (Reagents)
High (Instrument/Time)
Suitability
Best for Oils/Intermediates
Best for Quick Bench Check
Best for Final Drug Substance
Decision Workflow (Graphviz)
This diagram illustrates the logical pathway for selecting the appropriate method for 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.
Caption: Decision tree for selecting the optimal absolute configuration determination method based on sample state and recovery needs.
References
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172–179.
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][5] Chemical Reviews, 104(1), 17–118.
El Kodadi, M., Malek, F., & Ramdani, A. (2004).[6] 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.[6] Molbank, 2004(1), M369.[6]
A Comparative Analysis of Optical Rotation: Verifying the Enantiopurity of Synthetic (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.
This guide focuses on (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, a chiral alcohol and a valuable building block in the synthesis of various biologically active compounds, including potential kinase inhibitors.[1] Ensuring the enantiomeric purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
The primary objective of this document is to provide a comprehensive framework for comparing the optical purity of a synthetically produced batch of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol against an established reference standard. We will delve into the theoretical underpinnings of optical rotation, provide detailed experimental protocols for its measurement, and discuss the interpretation of the resulting data, grounded in the principles of scientific integrity and validated by authoritative references.
Synthetic Strategy: Asymmetric Synthesis of the Target Chiral Alcohol
To obtain the desired (R)-enantiomer, a highly selective synthetic method is required. A prevalent and effective strategy for producing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. This approach leverages a chiral catalyst or reagent to steer the reaction toward the preferential formation of one enantiomer over the other.
For the synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, the logical precursor is 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one. The synthesis can be envisioned as a two-step process:
Synthesis of the Prochiral Ketone: Formation of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one via established methods, such as the coupling of 1-phenyl-1H-pyrazole with an acetylating agent.[2][3]
Asymmetric Reduction: The prochiral ketone is then reduced using a chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield the target (R)-alcohol with high enantioselectivity.
This workflow ensures that the final product is highly enriched in the desired stereoisomer.
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Theoretical Foundation: Optical Rotation and Enantiomeric Purity
Optical activity is the phenomenon where a chiral compound rotates the plane of polarized light.[4] This rotation is measured using an instrument called a polarimeter.[5]
Dextrorotation (+ or d-) : Rotation of the plane of polarized light in a clockwise direction.[6][7]
Levorotation (- or l-) : Rotation of the plane of polarized light in a counter-clockwise direction.[6][7]
Enantiomers have identical physical properties except for their interaction with plane-polarized light; a pair of enantiomers will rotate light by the exact same magnitude but in opposite directions.[8] It is crucial to note that the R/S designation, which describes the absolute configuration of a stereocenter, does not inherently predict the direction (+ or -) of optical rotation.[4][8]
Specific Rotation [α]
The observed rotation (α) is dependent on several experimental variables. To have a standardized measure, the specific rotation [α] is calculated. It is an intrinsic property of a chiral compound and is defined by the formula:[6][8][9]
[α]λT = α / (l * c)
Where:
T is the temperature (usually 20°C or 25°C).
λ is the wavelength of light (typically the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL (g/dL).[9]
Enantiomeric Excess (ee)
A sample containing a mixture of enantiomers will have an observed rotation that reflects the ratio of the two. The enantiomeric excess (ee) , also known as optical purity, quantifies the excess of one enantiomer over the other. It establishes a direct link between the measured optical rotation of a mixture and that of the pure enantiomer.[10][11][12]
ee (%) = ([α]observed / [α]pure enantiomer) * 100
A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive ([α] = 0) and has an ee of 0%.[4][12] A pure sample of a single enantiomer has an ee of 100%.[11]
Caption: Relationship between enantiomeric composition and optical activity.
Experimental Protocols
Scientific rigor demands a meticulously executed experimental plan. The following protocols outline the necessary steps for an accurate comparison.
Protocol 1: Measurement of Optical Rotation via Polarimetry
This protocol describes the standardized procedure for determining the specific rotation of the synthetic and reference samples.
Instrumentation:
High-precision polarimeter (e.g., equipped with a sodium lamp for the D-line at 589 nm).
Thermostatic control for the sample cell (e.g., Peltier system).[6]
Calibrated sample cells of known path length (e.g., 1.00 dm).
Analytical balance.
Volumetric flasks (Class A).
Procedure:
Instrument Warm-up & Calibration: Power on the polarimeter and the sodium lamp, allowing them to stabilize as per the manufacturer's instructions.[13]
Blank Measurement: Fill a clean, dry polarimeter cell with the solvent to be used for the sample analysis (e.g., Methanol or Chloroform). Ensure no air bubbles are present in the light path.[14] Place the cell in the polarimeter and zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.
Reference Sample Preparation: Accurately weigh a precise amount of the reference standard (e.g., 50.0 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 5.00 mL) to create a solution of known concentration (c = 0.01 g/mL).
Reference Sample Measurement: Rinse the polarimeter cell with a small amount of the reference solution before filling it completely. Place the cell in the instrument, allow the temperature to equilibrate to the standard (e.g., 20°C), and record the observed rotation (α). Take at least three independent readings and calculate the average.
Synthetic Sample Preparation: Repeat step 3 with the synthetically prepared (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, using the exact same concentration and solvent.
Synthetic Sample Measurement: Repeat step 4 with the synthetic sample solution.
Calculation: Use the averaged observed rotation (α), the known path length (l), and concentration (c) to calculate the specific rotation [α] for both the reference and synthetic samples.
A Researcher's Guide to Confirming (R)-Enantiomer Structure: X-ray Crystallography and its Alternatives
In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. For chiral molecules, which exist...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this distinction is critical. Different enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and physiological effects.[1] This guide provides an in-depth comparison of X-ray crystallography, the gold standard for determining absolute configuration, with other analytical techniques, offering researchers the insights needed to make informed decisions for their specific applications.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive and reliable method for the unambiguous determination of the absolute configuration of a chiral molecule.[1][2] This technique provides a direct visualization of the molecule's spatial arrangement by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[3][4]
The fundamental principle that allows for the determination of absolute configuration lies in a phenomenon known as anomalous dispersion or anomalous scattering.[1] Under normal conditions, the diffraction intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, this law breaks down. The scattering factor of the atom acquires an imaginary component, leading to a phase shift.[1] This results in measurable intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences, which are directly dependent on the absolute configuration of the molecule.[1]
A key parameter derived from this effect is the Flack parameter, which is calculated during the structural refinement process.[5][6] A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined absolute structure is correct.[5][7] Conversely, a value near 1 suggests that the inverted structure is the correct one.[5][6] A value around 0.5 may indicate that the crystal is a racemic mixture or is twinned.[5] It is crucial to consider the standard uncertainty of the Flack parameter, as a large uncertainty can render the determination inconclusive.[7][8]
Experimental Workflow: Confirming the (R)-Enantiomer
The successful determination of an (R)-enantiomer's absolute configuration via X-ray crystallography hinges on a meticulous experimental workflow.
Caption: Workflow for absolute configuration determination.
Detailed Experimental Protocol
Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the enantiomerically pure compound.[9] Aim for well-formed crystals, free of defects, with dimensions typically between 0.1 and 0.3 mm.[1]
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] To maximize the anomalous signal, an X-ray source with an appropriate wavelength is chosen. Copper radiation (Cu Kα, λ = 1.5418 Å) is commonly used for organic molecules.[1] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage.[10] A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.[11]
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[12]
Structure Solution: The "phase problem" is solved to generate an initial electron density map.[10] This map provides a preliminary model of the molecule's structure.
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies.
Absolute Structure Determination: The Flack parameter is refined. A value close to 0 with a small standard uncertainty confirms the assumed absolute configuration.[5][7]
Validation and Final Report: The final structure is validated and a crystallographic information file (CIF) is generated, containing all the experimental and structural details.
A Comparative Look: Alternative Techniques
While X-ray crystallography is the definitive method, other techniques can provide valuable information about a molecule's stereochemistry, particularly when obtaining suitable crystals is not feasible.[13]
Feature
X-ray Crystallography (Anomalous Dispersion)
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (with Chiral Auxiliaries)
Principle
Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct determination of the 3D structure.[1]
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][14]
Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[14]
Involves the formation of diastereomeric derivatives whose distinct NMR spectra allow for the deduction of the stereochemistry.[14][15]
Unambiguous and direct determination of absolute configuration.[1]
Does not require crystallization; applicable to a wide range of molecules in solution.[13]
High sensitivity for molecules with strong chromophores.
Provides information about the local stereochemistry at specific chiral centers.[16]
Key Limitation
Requires a single crystal of sufficient quality, which can be difficult to obtain.[13]
Requires computational modeling for spectral interpretation and is an indirect method.[13]
Limited to molecules with a suitable UV-Vis chromophore; also an indirect method requiring computational support.[14]
Often requires chemical modification (derivatization) and can be complex to interpret.[13]
Caption: Choosing the right analytical technique.
Conclusion
The determination of the absolute configuration of an (R)-enantiomer is a critical step in modern chemistry and drug development. X-ray crystallography, through the analysis of anomalous dispersion, provides the most definitive and unambiguous answer.[1][17] Its ability to generate a precise three-dimensional atomic map of a molecule is unparalleled. However, when crystallization proves to be a bottleneck, researchers have a suite of powerful alternative techniques at their disposal. Vibrational and Electronic Circular Dichroism, as well as NMR spectroscopy with chiral auxiliaries, offer valuable, albeit indirect, methods for stereochemical assignment.[13][14] The choice of technique will ultimately depend on the specific properties of the molecule under investigation and the research question at hand. A thorough understanding of the principles, advantages, and limitations of each method is essential for any researcher tasked with the crucial assignment of absolute configuration.
Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. [Link]
electronic reprint Use of intensity quotients and differences in absolute structure refinement - Howard Flack. [Link]
Howard Flack and the Flack Parameter - MDPI. [Link]
A Comparative Guide to the Synthesis of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: Biocatalytic vs. Chemical Reduction
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a critical endeavor. The specific stereochemistry of these molecules can profoundly i...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a critical endeavor. The specific stereochemistry of these molecules can profoundly influence their biological activity, making the choice of synthetic methodology a pivotal decision. This guide provides an in-depth comparison of two prominent strategies for the asymmetric reduction of the prochiral ketone, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone, to the desired (R)-enantiomer of 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol: biocatalytic reduction using ketoreductases (KREDs) and chemical reduction via asymmetric transfer hydrogenation with Noyori-type catalysts.
The Significance of (R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol
Chiral alcohols are valuable building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol moiety, in particular, is a key intermediate in the development of various therapeutic agents, leveraging the versatile pharmacological properties of the pyrazole nucleus. The precise stereochemical configuration of the hydroxyl group is often paramount for achieving the desired therapeutic efficacy and minimizing off-target effects.
Biocatalytic Reduction: A Green and Selective Approach
Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign reaction conditions.[1] Enzymes, particularly ketoreductases, are adept at catalyzing the asymmetric reduction of ketones to their corresponding chiral alcohols with exceptional enantioselectivity.[2]
The Mechanism and Rationale
The biocatalytic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NAD(P)H), to the carbonyl carbon of the substrate.[3] This reaction is catalyzed by a ketoreductase enzyme, which possesses a chiral active site that dictates the stereochemical outcome of the reduction. The high degree of selectivity arises from the precise three-dimensional arrangement of amino acid residues within the active site, which preferentially binds one enantiotopic face of the ketone.[1]
Whole-cell biocatalysis, utilizing microorganisms such as yeast or bacteria that overexpress a specific ketoreductase, is often employed. This approach has the advantage of in-situ cofactor regeneration, where the oxidized cofactor (NADP+) is continuously reduced back to its active form (NADPH) by the cell's metabolic machinery, making the process more economically viable.[4]
Experimental Workflow: Biocatalytic Reduction
Caption: Generalized workflow for a whole-cell biocatalytic reduction process.
Detailed Protocol (Representative):
Pre-culture Preparation: A single colony of E. coli harboring a plasmid for a suitable (R)-selective ketoreductase is used to inoculate a sterile culture medium (e.g., LB broth) containing an appropriate antibiotic. The culture is incubated overnight at 37°C with shaking.
Main Culture and Induction: The overnight pre-culture is transferred to a larger volume of fresh medium and grown to a specific optical density. Protein expression is then induced by adding an inducing agent (e.g., IPTG) and the culture is incubated for a further period at a reduced temperature (e.g., 20-30°C) to ensure proper protein folding.
Cell Harvesting: The cells are harvested by centrifugation, and the cell pellet is washed with a buffer (e.g., phosphate buffer, pH 7.0) to remove residual media components.
Biocatalytic Reduction: The washed cells are resuspended in a reaction buffer containing the substrate, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone, and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as HPLC or GC. Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
Purification and Analysis: The crude product is purified by column chromatography to yield the enantiomerically pure (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. The yield and enantiomeric excess (ee) are determined by analytical methods.
Chemical Reduction: A Robust and Well-Established Method
Asymmetric chemical catalysis, particularly transfer hydrogenation using well-defined transition metal complexes, provides a powerful and often predictable route to chiral alcohols. The catalysts developed by Noyori and co-workers, which are ruthenium(II) complexes with a chiral diamine ligand, are particularly effective for the asymmetric reduction of aryl ketones.[5]
The Mechanism and Rationale
In asymmetric transfer hydrogenation, a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, provides the hydride for the reduction. The chiral catalyst facilitates the enantioselective transfer of this hydride to the ketone. The mechanism involves the formation of a ruthenium hydride species, which then coordinates the ketone in a specific orientation dictated by the chiral ligands. This precise coordination ensures that the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.[5] The stereochemical outcome is highly dependent on the chirality of the diamine ligand in the catalyst.
Experimental Workflow: Chemical Reduction
Caption: Generalized workflow for a chemical asymmetric transfer hydrogenation.
Detailed Protocol (Representative):
Reaction Setup: A reaction vessel is charged with the substrate, 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone, a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine), and a catalytic amount of the (R,R)-Noyori-type catalyst (e.g., (R,R)-Ts-DPEN RuCl).
Inert Atmosphere: The reaction vessel is flushed with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst and reagents.
Asymmetric Reduction: The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a predetermined period.
Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the reaction is quenched, typically by the addition of water or a dilute acid.
Extraction and Purification: The product is extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Analysis: The yield and enantiomeric excess of the final product are determined using appropriate analytical techniques.
Performance Comparison: Biocatalytic vs. Chemical Reduction
Can range from mild to harsh (may require inert atmosphere, organic solvents, and sometimes elevated temperatures)[5]
Catalyst Loading
Can be higher for whole cells, but enzyme itself is highly efficient
Typically low (0.1 - 1 mol%)
Substrate Scope
Can be limited by the enzyme's active site; may require protein engineering for novel substrates
Generally broad for aryl ketones
Environmental Impact
Generally lower; uses biodegradable catalysts and greener solvents[1]
Can be higher due to the use of metal catalysts, organic solvents, and potentially hazardous reagents
Cost of Catalyst
Can be high for isolated enzymes, but whole-cell systems can be cost-effective
Often high due to the precious metal (ruthenium) and chiral ligands
Process Development
May require screening of enzyme libraries and optimization of fermentation/reaction conditions
More straightforward process optimization based on well-established procedures
Concluding Remarks
Both biocatalytic and chemical reduction methods offer highly effective pathways for the synthesis of (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-ol with excellent enantioselectivity.
Biocatalysis stands out for its mild reaction conditions, exceptional selectivity, and positive environmental profile.[1] The use of whole-cell systems can also be economically advantageous due to in-situ cofactor regeneration.[4] However, the development of a biocatalytic process for a novel substrate may require significant upfront investment in enzyme screening and protein engineering.
Chemical catalysis , particularly with Noyori-type catalysts, provides a robust and well-documented method with a broad substrate scope for aryl ketones.[5] The process is often more straightforward to implement and scale up based on established protocols. The primary drawbacks are the cost of the precious metal catalyst and the potential environmental impact associated with organic solvents and metal waste.
The ultimate choice between these two powerful methodologies will depend on a variety of factors, including the specific requirements of the synthesis, cost considerations, available expertise, and the desired environmental footprint of the manufacturing process. For high-value pharmaceutical intermediates, the exceptional selectivity and green credentials of biocatalysis make it an increasingly attractive option, while the reliability and broad applicability of chemical catalysis ensure its continued importance in the synthetic chemist's toolkit.
References
Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(13), 3404-3408. Available at: [Link]
Aldabalde, V., Arcia, P., Gonzalez, A., & Gonzalez, D. (2008). Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent. Journal of Carbohydrate Chemistry, 27(2), 119-129. Available at: [Link]
Li, C., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444-455. Available at: [Link]
Gawlik-Dziki, U., et al. (2026). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Acta Alimentaria, 45(1), 1-8. Available at: [Link]
Wang, Z., et al. (2021). Preparation of chiral aryl alcohols: a controllable enzymatic strategy via light-driven NAD(P)H regeneration. New Journal of Chemistry, 45(3), 1234-1240. Available at: [Link]
Serra, I., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14, 3404-3408. Available at: [Link]
Aldabalde, V., et al. (2008). Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 534-539. Available at: [Link]
Gašo-Sokač, D., et al. (2014). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. Food Technology and Biotechnology, 52(3), 267-277. Available at: [Link]
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Executive Summary & Operational Directive Immediate Classification: Hazardous Chemical Waste.[1] Disposal Method: High-Temperature Incineration (Destructive). Prohibited Actions: Do NOT dispose of via sanitary sewer (sin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
Immediate Classification: Hazardous Chemical Waste.[1]
Disposal Method: High-Temperature Incineration (Destructive).
Prohibited Actions: Do NOT dispose of via sanitary sewer (sink), trash, or biohazard streams.
(R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral pharmaceutical intermediate containing a nitrogen-rich pyrazole heterocycle. Due to the environmental persistence of pyrazole derivatives and their potential aquatic toxicity, this compound must be managed as a Non-Halogenated Organic Hazardous Waste (unless dissolved in halogenated solvents).
Core Directive: All waste streams containing >0.1% of this compound must be segregated from oxidizers and directed to a licensed hazardous waste facility for thermal destruction.
Chemical Assessment & Hazard Identification
To ensure safe handling, one must understand the causality behind the safety protocols. This compound presents specific risks based on its molecular structure.[1]
Feature
Hazard Characteristic
Operational Implication
Pyrazole Ring
Weakly basic nitrogen heterocycle.
Incompatible with Strong Acids. Risk of exothermic protonation if mixed with acidic waste streams.
Aromatic System
High UV stability and biological persistence.
Strict Sewer Ban. Standard wastewater treatment plants may not degrade the ring system effectively, leading to bioaccumulation.
Chiral Alcohol
Polar functional group.
Solubility. Soluble in organic solvents (DMSO, Methanol). If dissolved, the waste classification follows the solvent's flashpoint (Ignitability).[2]
Dust Control. Solid waste must be double-bagged or sealed in rigid containers to prevent inhalation of fines.
Pre-Disposal Handling & Segregation[1]
This protocol acts as a self-validating system : by segregating correctly at the source, you prevent downstream chemical reactions in waste drums.
A. Segregation Rules
Isolate from Oxidizers: The alcohol moiety is susceptible to oxidation. Do not place in waste containers with nitric acid, perchlorates, or permanganates.
Isolate from Strong Acids: Due to the basicity of the pyrazole nitrogen, mixing with concentrated acids (Sulfuric, HCl) can generate heat.
Halogenated vs. Non-Halogenated:
Pure Solid: Classify as Non-Halogenated Organic Solid.
In Solution: If dissolved in DCM or Chloroform, segregate into Halogenated Waste . If dissolved in Methanol or Acetone, segregate into Non-Halogenated/Flammable Waste .
B. Container Selection
Solid Waste: Wide-mouth HDPE (High-Density Polyethylene) jars or clear glass jars with Teflon-lined caps.
Liquid Waste: Amber glass (if light sensitive) or HDPE carboys. Verify solvent compatibility with HDPE.
Disposal Workflow (Step-by-Step Protocol)
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Characteristic Waste" (if ignitable/toxic) and best practices for unlisted pharmaceutical intermediates.
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Collection: Transfer solid material into a clear, sealable plastic bag (primary containment).
Consolidation: Place the sealed bag into the wide-mouth Hazardous Waste Drum/Container designated for "Solid Organic Waste."
Debris Management: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous waste, not general trash.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol.
Characterize Solvent: Determine if the carrier solvent is Halogenated or Non-Halogenated.
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the main waste carboy to prevent drum pressurization.
Transfer: Pour into the appropriate carboy using a funnel to prevent spills.
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling: List the solvent and the solute ((R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol) on the tag.
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for disposing of this specific intermediate.
Caption: Operational decision tree for segregating and packaging (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol waste streams.
Spill Response & Emergency Procedures
In the event of a spill, immediate containment is necessary to prevent tracking the material out of the laboratory.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).
Cover spill with wet paper towels (dampened with water) to suppress dust.
Scoop material into a disposable container.
Clean area with soap and water; dispose of all cleaning materials as hazardous waste.
Liquid Spill:
Absorb with vermiculite or standard organic spill pads.
Place used absorbents into a heavy-duty plastic bag and label as hazardous waste.
Regulatory Compliance & References
While this specific enantiomer may not have a unique RCRA "P" or "U" list code, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).
Waste Code Assignment:
If the waste exhibits ignitability (flashpoint <60°C due to solvent): D001 .[2]
If no characteristic hazards (toxicity/ignitability) are formally tested, it is classified as Non-Regulated Chemical Waste by federal standards but Hazardous by state/institutional standards due to its pharmacological activity.
Best Practice: Manage as Hazardous Waste to ensure incineration.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8][9] [Link]9]
Personal protective equipment for handling (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
[1] Executive Summary & Risk Context[2][3][4][5][6][7] Immediate Directive: Treat (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol as a Provisional OEB 3 (Occupational Exposure Band 3) compound. While specific toxicological d...
Immediate Directive: Treat (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol as a Provisional OEB 3 (Occupational Exposure Band 3) compound.
While specific toxicological data for this enantiomer may be proprietary or sparse, the structural alerts—specifically the 1-phenylpyrazole motif —are associated with pharmacological activity (often kinase inhibition) and potential specific organ toxicity (thyroid/spleen) in analogous compounds.[1] Furthermore, as a chiral alcohol, this compound is likely a late-stage intermediate or Active Pharmaceutical Ingredient (API) precursor, implying high biological potency.[1]
The primary risks are:
Inhalation of micro-crystalline dust: Organic intermediates often crystallize into respirable particles (<10 µm).[1]
Dermal Absorption in Solution: While the solid has slow permeation, dissolution in carrier solvents (DMSO, DCM) exponentially increases skin absorption rates.[1]
Stereochemical Potency: The (R)-enantiomer often exhibits distinct (and potentially higher) biological affinity than the racemate.[1]
Hazard Identification & Causality
To ensure safety, we must understand the mechanism of the hazard, not just the regulation.[1]
Hazard Class
Mechanism of Action
Critical Control Point
Acute Toxicity (Oral/Inhalation)
Pyrazole derivatives can interfere with metabolic pathways; potential for enzyme inhibition.[1]
Dust Control: Prevention of aerosolization during weighing is critical.[1]
Skin/Eye Irritation (Cat 2)
Nitrogen heterocycles are often basic/nucleophilic, causing irritation to mucous membranes upon contact.[1]
Barrier Integrity: Eyes and exposed skin must be shielded from dust settling.[1][2]
Sensitization (Potential)
Reactive intermediates can bind to hapten proteins in the skin, leading to immune-mediated sensitization.[1]
Decontamination: Immediate removal of contaminated PPE; no re-use of disposable items.[1]
The PPE Matrix: Layered Defense System
Do not rely on PPE alone.[1] PPE is the redundant layer behind Engineering Controls (Fume Hoods/Isolators).[1]
Table 1: Personal Protective Equipment Specifications
Cotton absorbs liquids, holding the hazard against the skin.[1] Tyvek repels dust and splashes.[1]
Operational Workflow: The "Clean-Trace" Protocol[1]
This protocol is designed to prevent cross-contamination and exposure.[1]
Phase A: Weighing & Transfer (Highest Risk)[1]
The Problem: Static electricity can cause organic powders to "jump" or adhere to gloves, leading to inadvertent spread.
The Protocol:
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the powder charge.[1]
Containment: Weigh inside a Powder Containment Hood or a standard fume hood with a draft shield.[1]
Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle (prevents contamination of the source).[1]
Phase B: Reaction & Dissolution
The Problem: Once dissolved (e.g., in DMSO or Methanol), the compound creates a "molecular vehicle" that penetrates skin layers instantly.
The Protocol:
Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves in <5 minutes.[1] If DCM is required, use Silver Shield laminate gloves.[1]
Closed Systems: Perform additions via syringe or addition funnel through a septum to maintain a closed system.[1]
Phase C: Decontamination & Waste
The Problem: Traces of pyrazoles can persist on surfaces.[1]
The Protocol:
Solvent Wash: Wipe surfaces with ethanol (solubilizes the organic) followed by a soap/water wash (removes the residue).[1]
Segregation:
Solid Waste: Hazardous Waste Bin (Label: "Toxic Organic Solid").[1]
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Figure 1: Operational decision tree for PPE selection based on physical state and solvent carrier.[1] Note the critical escalation to laminate gloves when penetrating solvents are used.
Emergency Response (Self-Validating Systems)
A self-validating system means the safety measure is checked before the emergency escalates.[1]
Ocular Exposure:
Immediate Action: Flush for 15 minutes.
Validation: Verify eyewash station pressure weekly.[1] If the stream is weak, the station is invalid.[1]
Protocol: Cover with wet paper towels (absorbent pads soaked in ethanol) to dampen the powder, then scoop.[1]
Spill Management (Solution):
Action: Evacuate area if volatile solvent is involved.[1]
Protocol: Use universal absorbent pads.[1] Place used pads in a sealed bag immediately to prevent secondary evaporation.[1]
References
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (29 CFR 1910.1200).[1] United States Department of Labor.[1]
[Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1]
[Link]